Amoxicilloic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N3O6S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10+,11+,13-/m1/s1 |
InChI Key |
LHHKJQFIKHAUIA-MPPDQPJWSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Synonyms |
amoxicilloic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Amoxicilloic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxicilloic acid is a primary degradation product of the widely used β-lactam antibiotic, amoxicillin. Formed through the hydrolysis of the strained β-lactam ring, its presence is a critical consideration in the stability, efficacy, and safety of amoxicillin-containing pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Detailed experimental protocols for its analysis and characterization are presented, alongside a discussion of its role in amoxicillin-related allergenicity. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure and Identification
This compound is formed by the hydrolytic cleavage of the amide bond within the β-lactam ring of amoxicillin. This transformation results in the formation of a dicarboxylic acid derivative of the original penicillin structure.
IUPAC Name: (2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[1]
Molecular Formula: C₁₆H₂₁N₃O₆S[1]
SMILES: CC1(--INVALID-LINK----INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N">C@@HC(=O)O)C[1]
The structural transformation from amoxicillin to this compound is depicted in the diagram below.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various environments, including pharmaceutical formulations and biological systems. While specific experimental data for some properties of pure this compound are not extensively reported in publicly available literature, the following table summarizes computed data and provides context based on its parent compound, amoxicillin.
| Property | Value | Source |
| Molecular Weight | 383.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 383.11510657 Da | PubChem[1] |
| XLogP3 | -4.6 | PubChem[1] |
| Hydrogen Bond Donors | 5 | PubChem[1] |
| Hydrogen Bond Acceptors | 7 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Spectroscopic and Chromatographic Data
Mass Spectrometry
Mass spectrometry is a key technique for the identification and quantification of this compound. Electrospray ionization (ESI) is commonly employed.
| Ion | m/z | Description |
| [M+H]⁺ | 384.1229 | Protonated parent molecule |
| Fragment Ion 1 | 367.1 | Loss of NH₃ |
| Fragment Ion 2 | 323.1 | Subsequent decarboxylation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key differences from the amoxicillin spectrum would include the absence of the characteristic β-lactam carbonyl stretch (typically around 1770 cm⁻¹) and the appearance of a broader carboxylic acid O-H stretch.
Experimental Protocols
Synthesis and Purification of this compound
A general protocol for the preparation of this compound involves the alkaline hydrolysis of amoxicillin.
Protocol:
-
Dissolve amoxicillin in an aqueous solution.
-
Adjust the pH of the solution to an alkaline range (e.g., pH 9-10) using a suitable base such as sodium hydroxide.
-
Stir the solution at room temperature and monitor the reaction progress using a suitable analytical technique like HPLC.
-
Upon completion of the reaction, acidify the solution to a pH of approximately 3-4 with an acid like hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated reversed-phase HPLC (RP-HPLC) method is essential for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 5.0) and a suitable organic modifier like acetonitrile or methanol[2][3][4][5][6].
-
Detection: UV detection at a wavelength of approximately 230 nm[3].
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve.
-
Prepare sample solutions by dissolving the material to be analyzed in the mobile phase, followed by filtration through a 0.45 µm filter.
Determination of Physicochemical Properties
pKa Determination by Potentiometric Titration:
-
Calibrate a pH meter with standard buffers.
-
Dissolve a precisely weighed amount of this compound in deionized water to a known concentration.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve[7][8][9].
Aqueous Solubility by Shake-Flask Method:
-
Add an excess amount of this compound to a known volume of purified water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[10][11][12].
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry[11][12].
Melting Point Determination by Capillary Method:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point[13][14][15][16][17].
Biological Significance: Allergenicity
This compound plays a significant role in the allergic reactions associated with amoxicillin. While amoxicillin itself is a hapten, it needs to covalently bind to carrier proteins to become immunogenic[18]. The opening of the β-lactam ring to form this compound is a key step in this process, as the resulting carboxyl group can react with amino groups on proteins, such as lysine residues, to form a stable antigenic determinant known as the amoxicilloyl group[19]. This hapten-carrier complex can then be recognized by the immune system, leading to an IgE-mediated allergic response in sensitized individuals[18][20]. It is important to note that this compound itself, without being bound to a carrier protein, is poorly recognized by specific IgE antibodies[19].
Conclusion
This compound is a critical molecule in the context of amoxicillin chemistry, pharmacology, and immunology. Its formation through the hydrolysis of the β-lactam ring impacts the stability and degradation profile of amoxicillin. Understanding its chemical structure and physicochemical properties is paramount for the development of stable pharmaceutical formulations and for the accurate assessment of amoxicillin purity. The analytical methods detailed in this guide provide a framework for the reliable identification and quantification of this compound. Furthermore, its central role in the mechanism of amoxicillin-induced allergic reactions underscores the importance of its study in drug safety and patient care. This technical guide serves as a foundational resource for professionals engaged in the research and development of β-lactam antibiotics.
References
- 1. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. jsmcentral.org [jsmcentral.org]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. thinksrs.com [thinksrs.com]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. davjalandhar.com [davjalandhar.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The role of IgE recognition in allergic reactions to amoxicillin and clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The influence of the carrier molecule on amoxicillin recognition by specific IgE in patients with immediate hypersensitivity reactions to betalactams - PMC [pmc.ncbi.nlm.nih.gov]
- 20. c6 Amoxicilloyl | Thermo Fisher Scientific [thermofisher.com]
The Genesis of a Key Metabolite: A Technical Guide to the Synthesis and Discovery of Amoxicilloic Acid
For Immediate Release
[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and discovery of amoxicilloic acid, the primary metabolite and degradation product of the widely-used antibiotic, amoxicillin. This document outlines the chemical basis of its formation, provides detailed experimental protocols for its synthesis via forced degradation, and describes modern analytical techniques for its quantification.
Executive Summary
This compound is a thiazolidinemonocarboxylic acid formed through the hydrolysis of the β-lactam ring of amoxicillin.[1][2] Its discovery is intrinsically linked to the stability and metabolism studies of amoxicillin, which became commercially available in 1972.[3][4] The opening of the β-lactam ring renders the molecule inactive as an antibacterial agent but exposes epitopes that can lead to allergic reactions, making this compound a significant compound in the study of penicillin allergies.[1] This guide details the chemical synthesis of this compound through controlled hydrolysis and provides comprehensive protocols for its analysis, serving as a crucial resource for researchers in pharmacology, drug metabolism, and analytical chemistry.
Discovery and Significance
The discovery of this compound was not a singular event but rather a consequence of extensive research into the stability and metabolic fate of amoxicillin. Amoxicillin, a semisynthetic derivative of 6-aminopenicillanic acid (6-APA), was developed by Beecham Research Laboratories in the 1960s to improve upon the spectrum and oral bioavailability of ampicillin.[3][4] Early studies on its degradation pathways identified this compound as the principal product of hydrolysis. This process can be catalyzed by acidic or alkaline conditions, or mediated by β-lactamase enzymes produced by resistant bacteria.[5][6][7]
While devoid of antibacterial activity, this compound is of significant clinical interest as a major contributor to amoxicillin-induced allergic reactions.[1] Its formation is a critical factor in the stability of amoxicillin formulations and is a key impurity that must be monitored in pharmaceutical preparations.
Chemical Synthesis of this compound
The synthesis of this compound for use as an analytical standard is typically achieved through the forced degradation of amoxicillin. The most common methods involve hydrolysis under acidic or alkaline conditions, which cleaves the amide bond within the β-lactam ring.
Synthesis via Alkaline Hydrolysis
Alkaline hydrolysis provides a reliable method for the production of this compound. A study on the forced degradation of amoxicillin capsules found that the drug is highly susceptible to degradation in a 0.015 M NaOH solution, resulting in approximately 50% degradation after 15 minutes at 25°C.[8][9]
Synthesis via Acidic Hydrolysis
Hydrolysis under acidic conditions also yields this compound. In extreme acidic environments (pH below 2), the β-lactam ring of amoxicillin readily hydrolyzes.[5][6] A typical laboratory protocol involves treating an amoxicillin solution with 0.375 M HCl at room temperature.[8]
Data Presentation: Conditions for this compound Formation
| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis |
| Reagent | Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) |
| Concentration | 0.015 M | 0.375 M |
| Temperature | 25°C | 25°C |
| Time | 15 minutes | 30 minutes |
| Approx. Degradation | ~50% | Targeted 5-20% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkaline Hydrolysis
Objective: To synthesize this compound from amoxicillin trihydrate for use as a reference standard.
Materials:
-
Amoxicillin trihydrate
-
Sodium hydroxide (NaOH), 0.015 M solution
-
Hydrochloric acid (HCl), 0.015 M solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Preparative Reverse-Phase HPLC system
Procedure:
-
Prepare a stock solution of amoxicillin in deionized water (e.g., 1 mg/mL).
-
In a suitable reaction vessel, add 10 mL of the amoxicillin stock solution.
-
While stirring, add 10 mL of 0.015 M NaOH solution.
-
Allow the reaction to proceed at room temperature (25°C) for 15 minutes.
-
Neutralize the reaction mixture to approximately pH 7.0 by adding an appropriate volume of 0.015 M HCl solution.
-
The resulting solution contains this compound along with unreacted amoxicillin and other minor degradation products.
-
Purify the this compound from the crude reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the collected fractions containing pure this compound to obtain a solid standard.
-
Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Analytical Quantification of this compound by RP-HPLC
Objective: To quantify the concentration of this compound in a sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 5.0) and methanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 283 nm.
-
Column Temperature: 25°C.
Procedure:
-
Preparation of Standard Solutions: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL). Prepare a series of calibration standards (e.g., 20-100 µg/mL) by diluting the stock solution with the mobile phase.
-
Preparation of Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm membrane filter.
-
Chromatographic Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Chemical transformation of amoxicillin to this compound.
Caption: Experimental workflow for synthesis and purification.
Caption: Workflow for the analysis of this compound by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp-pqm.org [usp-pqm.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, purification and characterization of amoxicillin impurities [thesis.unipd.it]
- 8. scielo.br [scielo.br]
- 9. discovery.researcher.life [discovery.researcher.life]
amoxicilloic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amoxicilloic acid, the primary hydrolytic degradation product of the widely used antibiotic, amoxicillin. Understanding the properties and behavior of this compound is critical for stability studies, impurity profiling, and investigating allergic reactions related to amoxicillin.
Core Chemical and Physical Properties
This compound is formed through the hydrolysis of the β-lactam ring in amoxicillin, a process that renders the molecule inactive against bacteria.[1][2] This degradation can occur under acidic conditions, particularly at a pH below 2.[1]
Table 1: Key Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 42947-63-7 (PubChem), 57457-65-5 (Commercial Suppliers) | [3][4][5][6] |
| Molecular Formula | C₁₆H₂₁N₃O₆S | [3][4][5] |
| Molecular Weight | 383.42 g/mol | [3][4][5][7] |
| IUPAC Name | (2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | [3] |
| Synonyms | Amoxycilloic acid, Amoxipenicilloic Acid | [3] |
| Monoisotopic Mass | 383.11510657 Da | [3] |
Note: Discrepancies in CAS numbers can exist between different databases and commercial suppliers. The provided numbers are the most commonly cited.
Formation and Degradation Pathway
The principal pathway for the formation of this compound is the cleavage of the amide bond within the four-membered β-lactam ring of amoxicillin. This reaction is primarily facilitated by hydrolysis.
Role in Penicillin Allergy
This compound, as a penicilloic acid derivative, is recognized as a key player in allergic reactions to penicillin-class antibiotics.[3] When the β-lactam ring of amoxicillin opens, the resulting this compound can act as a hapten. It covalently binds to host proteins, forming an immunogenic complex that can trigger an IgE-mediated immune response in sensitized individuals.[8][9] This response can manifest as symptoms ranging from mild hives to severe anaphylaxis.[9][10] While penilloic acid has been identified as a chief culprit in non-IgE mediated reactions, the family of penicilloic acids, including this compound, are significant allergenic determinants.[3][11]
Experimental Protocols
This protocol outlines a general methodology for the detection and quantification of this compound as an impurity or metabolite, adapted from common practices in pharmaceutical analysis.[12][13]
Objective: To quantify the concentration of this compound in a given sample (e.g., bulk drug substance, biological fluid).
Materials:
-
Reference standard of this compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Sample matrix
-
Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB), if required for cleanup[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[12]
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions from the stock solution to create a calibration curve with a series of known concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract this compound using an appropriate solvent or buffer (e.g., phosphate buffer).[12]
-
If the matrix is complex (e.g., animal tissue, plasma), perform a sample cleanup step. This may involve protein precipitation followed by Solid Phase Extraction (SPE) to remove interfering substances.[12]
-
Evaporate the cleaned extract to dryness under nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A time-programmed gradient from high aqueous to high organic content to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. These must be determined empirically using the reference standard.
-
-
-
Data Analysis:
-
Integrate the peak area for the this compound MRM transition in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (CHEBI:60912) [ebi.ac.uk]
- 3. This compound | C16H21N3O6S | CID 446954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. anexib.com [anexib.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. allmpus.com [allmpus.com]
- 8. Penicillin allergy: value of including amoxicillin as a determinant in penicillin skin testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penicillin Allergy | Nemours KidsHealth [kidshealth.org]
- 10. childrensmn.org [childrensmn.org]
- 11. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. repositorio.unesp.br [repositorio.unesp.br]
The Unraveling of a β-Lactam: An In-depth Technical Guide to the Formation of Amoxicilloic Acid from Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical transformation of amoxicillin into its primary degradation product, amoxicilloic acid. The stability of amoxicillin, a widely prescribed β-lactam antibiotic, is a critical factor in its formulation, storage, and therapeutic efficacy. The principal pathway of its degradation involves the hydrolysis of the strained β-lactam ring, leading to the formation of this compound, a biologically inactive compound. This document details the underlying mechanisms, kinetics, and influential factors of this transformation, supported by quantitative data and detailed experimental protocols.
The Core Mechanism: Hydrolysis of the β-Lactam Ring
The fundamental mechanism for the formation of this compound from amoxicillin is the hydrolytic cleavage of the four-membered β-lactam ring.[1] This reaction is susceptible to catalysis under acidic, basic, and enzymatic conditions.[2] The nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule or a hydroxide ion initiates the ring-opening process, resulting in the formation of this compound, also known as amoxicillin penicilloic acid.[3][4]
This degradation pathway is of significant interest not only due to the loss of antibacterial activity but also because the degradation products may have different toxicological or immunogenic properties compared to the parent drug.[2]
Factors Influencing the Rate of Formation
The stability of the amoxicillin molecule is highly dependent on environmental conditions. The rate of hydrolysis to this compound is primarily influenced by:
-
pH: Amoxicillin exhibits a U-shaped pH-rate profile, with its greatest stability observed in the slightly acidic to neutral pH range (approximately pH 5.8 to 6.5).[3][5] Both strongly acidic and alkaline conditions significantly accelerate the degradation process.[3]
-
Temperature: An increase in temperature promotes the rate of hydrolysis, following the principles of chemical kinetics.[4][6]
-
Catalysis: The hydrolysis can be catalyzed by various species, including:
-
Enzymes: β-lactamase enzymes, produced by some bacteria, efficiently catalyze the hydrolysis of the β-lactam ring, which is a primary mechanism of antibiotic resistance.[7]
-
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), can catalyze the hydrolysis of the β-lactam ring.[8][9] The metal ions are thought to stabilize the tetrahedral intermediate formed during the nucleophilic attack.[8]
-
Quantitative Data on this compound Formation
The kinetics of amoxicillin degradation to this compound have been investigated under various conditions. The reaction typically follows pseudo-first-order kinetics.[4][5]
| Parameter | Condition | Value | Reference |
| Optimal pH for Stability | In citrate buffer | 5.8 - 6.5 | [3] |
| Shelf-Life (t₉₀) | pH 6.53, 40°C | 4.85 hours | [10] |
| pH 6.53, 25°C (extrapolated) | 22.8 hours | [10] | |
| Apparent Activation Energy (Ea) | Thermally activated persulfate degradation | 126.9 kJ·mol⁻¹ | [4][11] |
| Half-life (t₁/₂) | Natural river sample, 20°C | < 8 weeks | [6] |
| pH 9, 25°C | 6.7 days | [6] |
Experimental Protocols
Forced Degradation Study of Amoxicillin
This protocol outlines a general procedure for investigating the stability of amoxicillin under stress conditions to accelerate its degradation to this compound and other products.
1. Preparation of Amoxicillin Stock Solution:
-
Accurately weigh and dissolve a known amount of amoxicillin in a suitable solvent (e.g., purified water or a buffer solution) to achieve a desired concentration (e.g., 1 mg/mL).[2]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of a suitable acid (e.g., 0.1 M HCl) and maintain at a controlled temperature (e.g., 60°C) for a specified duration.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of a suitable base (e.g., 0.1 M NaOH) and maintain at a controlled temperature for a specified time.
-
Neutral Hydrolysis: Maintain the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7) at an elevated temperature.
3. Sample Analysis:
-
At predetermined time intervals, withdraw aliquots of the stressed solutions.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amoxicillin and the formed this compound.
HPLC Method for Quantification of Amoxicillin and this compound
This protocol provides a representative HPLC method for the separation and quantification of amoxicillin and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[10]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][10]
-
Mobile Phase: A filtered and degassed mixture of a buffer and an organic modifier. A common mobile phase is a mixture of phosphate buffer and methanol (e.g., 95:5 v/v).[1][10] The pH of the buffer is crucial for good separation and is often in the acidic range (e.g., pH 4.4-5.0).[10][12]
-
Detection Wavelength: Detection is commonly performed at 230 nm or 283 nm.[1][3][10]
-
Injection Volume: A standard injection volume is 20 µL.[10]
-
Column Temperature: The analysis is typically carried out at ambient temperature.
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it using an ultrasonic bath.[13]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[10]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of amoxicillin and, if available, this compound at known concentrations to generate a calibration curve.[10]
-
Sample Preparation: Prepare the samples from the forced degradation study by diluting them to fall within the linear range of the calibration curve.[10]
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify amoxicillin and this compound by comparing their retention times and peak areas to those of the standards and the calibration curve.
Visualization of Degradation Pathways and Workflows
Chemical Degradation Pathway of Amoxicillin
The following diagram illustrates the primary hydrolytic degradation pathway of amoxicillin to this compound and a subsequent degradation product, amoxicillin diketopiperazine.
Caption: Hydrolytic degradation pathway of amoxicillin.
Experimental Workflow for Forced Degradation Study
The logical flow of a forced degradation study is depicted in the diagram below.
Caption: Workflow for a forced degradation study of amoxicillin.
Signaling Pathway: Enzymatic Inactivation by β-Lactamase
This diagram illustrates the mechanism of bacterial resistance where β-lactamase enzymes inactivate amoxicillin.
Caption: Enzymatic inactivation of amoxicillin by β-lactamase.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Quantitative determination of amoxicillin and its decomposition products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 8. Metal-ion catalysed hydrolysis of some β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]
- 13. files.core.ac.uk [files.core.ac.uk]
The Degradation of Amoxicillin: A Technical Guide to the Amoxicilloic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of amoxicillin, a widely used β-lactam antibiotic. The primary focus is on the formation of amoxicilloic acid and subsequent degradation products, which are critical considerations in the development, formulation, and quality control of amoxicillin-containing pharmaceuticals. Understanding these degradation pathways is essential for ensuring the safety, efficacy, and stability of amoxicillin-based therapies.
Introduction to Amoxicillin Degradation
Amoxicillin, like other β-lactam antibiotics, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring.[1] This process leads to a loss of antibacterial activity and the formation of various degradation products. The degradation of amoxicillin can be influenced by several factors, including pH, temperature, and the presence of catalysts.[2][3] The principal degradation product formed through the opening of the β-lactam ring is this compound, also known as amoxicillin penicilloic acid.[4][5] This initial hydrolysis product can then undergo further reactions to form other compounds, such as amoxicillin diketopiperazine and amoxicillin penilloic acid.[1][5]
The formation of these degradation products is a significant concern in the pharmaceutical industry as they can potentially be immunogenic or hazardous.[1] Therefore, robust analytical methods are required to detect and quantify these impurities to ensure the quality and safety of amoxicillin drug products. Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of the drug molecule and helping to develop stability-indicating analytical methods.[6]
The this compound Degradation Pathway
The degradation of amoxicillin is a multi-step process initiated by the cleavage of the β-lactam ring. The environmental conditions heavily influence the specific degradation products and their rates of formation.[1]
Hydrolysis to this compound
The primary and most critical step in amoxicillin degradation is the hydrolysis of the four-membered β-lactam ring. This reaction is catalyzed by acidic, basic, or enzymatic conditions and results in the formation of this compound (also referred to as amoxicillin penicilloic acid).[1][4] This process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its opening.[5]
Subsequent Degradation Products
This compound is an intermediate that can undergo further degradation to form more stable products:
-
Amoxicillin Diketopiperazine: This is a major degradation product formed through the intramolecular cyclization of this compound.[1][4] This reaction results in a more stable six-membered ring structure.[4]
-
Amoxicillin Penilloic Acid: Under certain conditions, this compound can undergo decarboxylation to form amoxicillin penilloic acid.[5]
-
Other Degradation Products: Depending on the specific stress conditions (e.g., oxidation, photolysis), other minor degradation products can also be formed.[7][8]
The following diagram illustrates the major degradation pathways of amoxicillin.
Quantitative Data on Amoxicillin Degradation
The rate of amoxicillin degradation is highly dependent on environmental factors. The following tables summarize quantitative data from various studies on the stability of amoxicillin under different conditions.
Table 1: Effect of pH and Temperature on the Shelf-Life (t90) of Amoxicillin (1 mg/mL) [9]
| pH | Temperature (°C) | Shelf-Life (hours) |
| 6.53 | 40 | 4.85 |
| 6.53 | 25 (extrapolated) | 22.8 |
| ~7.0 | 40 | ~2.5 (estimated) |
Table 2: Stability of Amoxicillin in Elastomeric Infusers at 2.9°C [9]
| Concentration (mg/mL) | Initial pH | Final pH | Shelf-Life (hours) |
| 1 | 8.73 | 6.52 | >263.8 |
| 7.5 | 8.85 | 7.69 | 51.8 |
| 15 | 8.68 | 8.40 | 3.8 |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6] The following are detailed protocols for subjecting amoxicillin to various stress conditions.
General Experimental Workflow
The general workflow for conducting forced degradation studies of amoxicillin is depicted below.
Preparation of Amoxicillin Stock Solution
-
Accurately weigh a known amount of amoxicillin.
-
Dissolve it in a suitable solvent (e.g., water, methanol, or a buffer solution) to achieve a desired concentration (e.g., 1 mg/mL).[1]
Acidic Hydrolysis
-
To 1 mL of the amoxicillin stock solution, add 1 mL of 0.375 M hydrochloric acid (HCl).[6]
-
Keep the mixture at room temperature (25°C) for 30 minutes.[10]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.375 M sodium hydroxide (NaOH).[6]
-
Dilute the solution to a suitable concentration for analysis.
Alkaline Hydrolysis
-
Mix the amoxicillin stock solution with an equal volume of a base (e.g., 0.1 M NaOH).[1]
-
Keep the mixture at room temperature for a specified duration (e.g., 15 minutes for 0.015 M NaOH at 25°C).[10]
-
Neutralize the solution with an appropriate volume of acid (e.g., HCl).[6]
-
Dilute the solution to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the amoxicillin stock solution, add 1 mL of 1.5% hydrogen peroxide (H₂O₂).[6]
-
Keep the mixture at room temperature (25°C) for 30 minutes.[6]
-
Dilute the solution to a suitable concentration for analysis.
Photodegradation
-
Expose the amoxicillin stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Maintain the temperature at 25°C for the duration of the exposure (e.g., 17 days).[6]
-
After the exposure period, dilute the solutions to a suitable concentration for analysis.
Thermal Degradation
-
Expose the solid amoxicillin drug substance or a solution to elevated temperatures (e.g., 80°C or 105°C for 3 hours).[1][10]
-
For solutions, after the exposure period, cool to room temperature and dilute to a suitable concentration for analysis. For solid samples, dissolve in a suitable solvent before analysis.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of amoxicillin and its degradation products.[1]
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile). A typical composition could be a 95:5 (v/v) ratio of buffer to methanol.[1]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.[1]
Procedure
-
Prepare and degas the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of amoxicillin and, if available, its degradation products at known concentrations to generate a calibration curve.
-
Inject the standard solutions to determine their retention times.
-
Inject the prepared samples from the forced degradation study.
-
Identify and quantify the degradation products by comparing their retention times and peak areas to those of the standards.[1]
Conclusion
The degradation of amoxicillin, primarily through the hydrolysis of the β-lactam ring to form this compound, is a critical factor influencing its stability and safety. A thorough understanding of the degradation pathways and the factors that influence them is paramount for the development of stable formulations and reliable analytical methods. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate and control the degradation of amoxicillin, ultimately ensuring the quality and efficacy of this important antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
Amoxicilloic Acid: An In-depth Technical Guide on the Primary Metabolite of Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amoxicillin, a widely prescribed β-lactam antibiotic, undergoes metabolic degradation in the body, primarily through the hydrolysis of its characteristic β-lactam ring. This process leads to the formation of its major, inactive metabolite, amoxicilloic acid. Understanding the formation, quantification, and clinical significance of this compound is crucial for drug development, stability studies, and the assessment of amoxicillin's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of this compound, including its formation pathway, quantitative data on its presence in biological matrices, and detailed experimental protocols for its detection and quantification.
Introduction to Amoxicillin Metabolism
Amoxicillin is a semi-synthetic antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] While a significant portion of an administered amoxicillin dose is excreted unchanged in the urine, a notable fraction is metabolized.[2] The primary metabolic pathway involves the opening of the β-lactam ring, a reaction susceptible to both enzymatic and non-enzymatic hydrolysis, to form this compound.[3]
This compound is devoid of antibacterial activity.[3] However, its formation is of significant interest due to several factors. Firstly, the degradation of amoxicillin to this compound represents a loss of therapeutic efficacy. Secondly, this compound has been implicated in hypersensitivity reactions to penicillins, acting as a potential allergen.[4] Therefore, the accurate quantification of both amoxicillin and this compound is essential in pharmacokinetic studies, drug stability testing, and in understanding the potential for adverse drug reactions.
Formation and Chemical Structures
The conversion of amoxicillin to this compound is a result of the hydrolytic cleavage of the amide bond within the β-lactam ring. This process can be influenced by factors such as pH and temperature, with degradation being more rapid in acidic and alkaline conditions compared to a more stable environment at a neutral pH.[3]
Chemical Structures:
-
Amoxicillin: C₁₆H₁₉N₃O₅S
-
This compound: C₁₆H₂₁N₃O₆S
The key structural difference is the opening of the four-membered β-lactam ring in amoxicillin to form two carboxylic acid groups in this compound.
Quantitative Analysis of Amoxicillin and this compound
The quantification of amoxicillin and its primary metabolite, this compound, in biological matrices is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters related to amoxicillin and the formation of this compound. It is important to note that a substantial portion of amoxicillin is excreted unchanged. Approximately 60% of an oral dose of amoxicillin is excreted unchanged in the urine within 6 to 8 hours.[2]
| Parameter | Value | Biological Matrix | Reference |
| Amoxicillin Half-life | ~61.3 minutes | Plasma | [2] |
| Peak Plasma Concentration (250 mg oral dose) | ~5 µg/mL | Plasma | [2] |
| Urinary Excretion (unchanged amoxicillin) | ~60% within 6-8 hours | Urine | [2] |
| Urinary Excretion (this compound) | 21.6-30.0% of dose | Urine | [5] |
Analytical Method Performance
The table below outlines typical performance characteristics of analytical methods used for the quantification of amoxicillin and this compound.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity Range (Amoxicillin) | 20-100 µg/mL | 10-15000 ng/mL | [6][7] |
| Limit of Quantification (LOQ) (Amoxicillin) | ~1 µg/mL | 10 ng/mL | [7][8] |
| Recovery | 90.0% - 98.6% | >80% | [8][9] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate and reproducible quantification of amoxicillin and this compound. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of amoxicillin in pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample preparation.
4.1.1. Chromatographic Conditions
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.[10]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5-µm particle size).[11]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 95:5 v/v), pH adjusted to 3.[11]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 283 nm.[6]
4.1.2. Sample Preparation (for Pharmaceutical Dosage Forms)
-
Accurately weigh and powder a representative number of tablets.
-
Dissolve a quantity of powder equivalent to a specific amount of amoxicillin in the mobile phase.
-
Sonicate for approximately 20 minutes to ensure complete dissolution.
-
Dilute the solution to a suitable concentration within the linear range of the assay.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of amoxicillin and this compound in complex biological matrices like plasma and urine.
4.2.1. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.[12]
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18).[7]
-
Mobile Phase: A gradient elution using 0.1% aqueous formic acid and acetonitrile.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
-
MRM Transitions:
4.2.2. Sample Preparation (for Human Plasma)
-
To a 0.5 mL aliquot of human plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable agent like acetonitrile or perchloric acid.[7][14]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction. For example, back-extraction using distilled water-dichloromethane can be employed.[7]
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.[12]
Visualizations
Metabolic Pathway of Amoxicillin
Caption: Metabolic conversion of amoxicillin to this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of amoxicillin and its metabolites.
Conclusion
This compound is the principal and inactive metabolite of amoxicillin, formed through the hydrolysis of the β-lactam ring. Its quantification is a critical aspect of amoxicillin research and development, providing insights into the drug's stability, pharmacokinetics, and potential for allergic reactions. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and researchers in the pharmaceutical industry. The use of robust and validated analytical methods, such as HPLC-UV and LC-MS/MS, is paramount for obtaining accurate and reliable data, ultimately contributing to the safe and effective use of amoxicillin.
References
- 1. benchchem.com [benchchem.com]
- 2. usp-pqm.org [usp-pqm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-pressure liquid chromatographic determination of amoxicillin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. wseas.com [wseas.com]
- 13. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Simultaneous determination of amoxicillin and clavulanic acid in the human plasma by high performance liquid chromatography-mass spectrometry (UPLC/MS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allergenic Properties of Amoxicilloic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxicillin, a widely prescribed β-lactam antibiotic, is a frequent cause of drug hypersensitivity reactions. A primary culprit in these reactions is its degradation product, amoxicilloic acid. This technical guide provides a comprehensive overview of the allergenic properties of this compound, delving into its formation, the mechanism of sensitization, and the immunological pathways it triggers. Detailed experimental protocols for investigating these allergic responses are provided, alongside a quantitative analysis of diagnostic methods. This document aims to serve as a critical resource for researchers and professionals in the fields of immunology, pharmacology, and drug development, facilitating a deeper understanding of amoxicillin-induced allergies and aiding in the development of safer therapeutic strategies.
Introduction
Drug hypersensitivity reactions represent a significant clinical challenge, and β-lactam antibiotics, particularly amoxicillin, are among the most common elicitors. While the parent drug can be immunogenic, its degradation products are often the primary haptens. This compound, formed via the hydrolysis of amoxicillin's β-lactam ring, plays a pivotal role in initiating the cascade of events leading to an allergic response.[1][2] Understanding the chemical, biochemical, and immunological characteristics of this compound is therefore paramount for diagnosing, managing, and preventing amoxicillin allergies.
This guide will explore the formation and chemical properties of this compound, the process of protein haptenation, the subsequent immune recognition and signaling pathways, and the state-of-the-art methodologies used to study these phenomena.
Formation and Chemical Properties of this compound
Amoxicillin is susceptible to degradation, particularly in aqueous environments. The hydrolysis of the strained β-lactam ring leads to the formation of this compound. This process is significantly influenced by pH, with acidic conditions (below pH 2) accelerating the degradation.[2]
dot
Caption: Formation of this compound from amoxicillin.
The Haptenation Process: Initiating the Immune Response
For a small molecule like this compound to be recognized by the immune system, it must first covalently bind to endogenous macromolecules, typically proteins, in a process known as haptenation.[3] This creates a neoantigen that can be processed and presented by antigen-presenting cells (APCs).
Several serum and cellular proteins have been identified as targets for amoxicillin haptenation, with Human Serum Albumin (HSA) being a major target.[1][4] Mass spectrometry studies have identified specific lysine residues (e.g., Lys190, Lys199, and Lys541) on HSA as primary sites of adduction.[1]
dot
Caption: The haptenation process.
Immunological Mechanisms of this compound-Induced Allergy
The allergic response to this compound can be mediated by different arms of the immune system, leading to a spectrum of clinical manifestations, from immediate IgE-mediated reactions to delayed T-cell-mediated responses.
T-Cell-Mediated Hypersensitivity
In delayed-type hypersensitivity reactions, APCs, such as dendritic cells and macrophages, internalize and process the this compound-protein conjugates. The resulting haptenated peptides are then presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells.[5][6] Interestingly, research suggests that amoxicillin can also bind directly to preformed MHC-peptide complexes on the cell surface, bypassing the need for internalization and processing.[5]
Upon recognition of the amoxicilloyl-peptide-MHC complex, specific T-cells become activated, proliferate, and release a variety of cytokines. The cytokine profile can determine the nature of the inflammatory response. For instance, the release of IL-5, IL-13, and IFN-γ has been observed following in vitro stimulation of lymphocytes from allergic patients with amoxicillin.[7][8]
dot
Caption: T-cell activation pathway in this compound allergy.
IgE-Mediated Hypersensitivity
In immediate hypersensitivity reactions, B-cells recognize the this compound-protein conjugate, leading to their activation and differentiation into plasma cells that produce amoxicilloyl-specific IgE antibodies. These IgE antibodies then bind to the high-affinity FcεRI receptors on the surface of mast cells and basophils.[3]
Upon re-exposure to amoxicillin and the formation of this compound-protein conjugates, these multivalent antigens cross-link the surface-bound IgE, triggering the degranulation of mast cells and basophils. This results in the rapid release of pre-formed inflammatory mediators, such as histamine, and the de novo synthesis of others, like leukotrienes, leading to the classic symptoms of an immediate allergic reaction.[3]
dot
Caption: IgE-mediated activation of mast cells and basophils.
Experimental Protocols for Investigating this compound Allergy
Several in vitro methods are employed to diagnose and study the mechanisms of amoxicillin allergy. The Basophil Activation Test (BAT) and the Lymphocyte Transformation Test (LTT) are two of the most relevant assays.
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63 and CD203c, on the surface of basophils following stimulation with the suspected allergen.[9][10]
Experimental Workflow:
dot
Caption: Basophil Activation Test (BAT) workflow.
Detailed Methodology:
-
Blood Collection: Collect peripheral venous blood into EDTA-containing tubes.
-
Allergen Stimulation:
-
Pipette 50 µL of whole blood into flow cytometry tubes.
-
Add 50 µL of stimulation buffer containing IL-3 to each tube.
-
Add 50 µL of the amoxicillin or this compound solution at various concentrations. Include a negative control (buffer only) and positive controls (anti-FcεRI antibody and fMLP).[9]
-
-
Incubation: Incubate the tubes at 37°C for 15-30 minutes.
-
Staining: Add a cocktail of fluorescently labeled antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, and a basophil identification marker like anti-CCR3-PE) to each tube.[10]
-
Incubation: Incubate for a further 15 minutes at room temperature in the dark.
-
Lysis and Fixation: Add a lysing solution to remove red blood cells and fix the leukocytes.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the basophil population (e.g., CCR3-positive, low side scatter) and quantify the percentage of cells expressing the activation markers CD63 and/or CD203c. A result is typically considered positive if the percentage of activated basophils is significantly higher than the negative control and exceeds a predefined cut-off.[9]
Lymphocyte Transformation Test (LTT)
The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs), specifically T-cells, in response to an antigen. This assay is particularly useful for investigating delayed-type hypersensitivity reactions.[11][12]
Experimental Workflow:
dot
Caption: Lymphocyte Transformation Test (LTT) workflow.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture:
-
Resuspend the PBMCs in complete culture medium (e.g., RPMI-1640 with 10% autologous serum).
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Add amoxicillin or this compound at various concentrations. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).[13]
-
-
Incubation: Culture the cells for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
³H-thymidine incorporation: 18 hours before harvesting, add ³H-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dilution: Alternatively, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before culture. After the incubation period, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry. Each cell division halves the CFSE fluorescence intensity.[13]
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or the percentage of proliferated cells in the antigen-stimulated wells by the mean CPM or percentage of proliferated cells in the negative control wells. An SI greater than a defined cut-off (typically 2 or 3) is considered a positive result.[14]
Quantitative Data on Diagnostic Tests
The diagnostic accuracy of in vitro tests for amoxicillin allergy varies. The following tables summarize reported sensitivity and specificity data for the BAT and LTT.
Table 1: Performance of the Basophil Activation Test (BAT) in Amoxicillin Allergy Diagnosis
| Study/Marker | Sensitivity (%) | Specificity (%) | Patient Cohort |
| Heremans et al. (CD63) | 13 | 100 | 66 patients with confirmed immediate allergy |
| Heremans et al. (CD203c) | 23 | 98 | 66 patients with confirmed immediate allergy |
| General Literature | 48-55 | 89-93 | Patients with well-characterized phenotypes |
Table 2: Performance of the Lymphocyte Transformation Test (LTT) in Amoxicillin Allergy Diagnosis
| Study | Sensitivity (%) | Specificity (%) | Patient Cohort |
| Pichler & Tilch | 74.4 | 85 | Patients with a high probability of β-lactam allergy |
| Nyfeler & Pichler (Standard) | 54.5 | 92.3 | Patients with ampicillin-associated exanthems |
| Nyfeler & Pichler (Modified) | 72.7 | 76.9 | Patients with ampicillin-associated exanthems |
This compound in the Context of Penicillin Allergy Determinants
Penicillin allergy is often described in terms of "major" and "minor" determinants. The major determinant is the penicilloyl group, which is formed when the β-lactam ring of penicillin opens and reacts with proteins. Amoxicillin, being a penicillin derivative, also forms a major amoxicilloyl determinant.
This compound itself, along with the intact amoxicillin molecule, can be considered as minor determinants.[15][16][17] Skin testing with amoxicillin in addition to the standard penicillin determinants has been shown to identify a small but significant group of allergic individuals who would otherwise be missed.[18][19]
Conclusion
This compound is a critical player in the pathogenesis of amoxicillin-induced allergic reactions. Its formation through the hydrolysis of the parent drug initiates a cascade of immunological events, starting with protein haptenation and culminating in either T-cell or IgE-mediated hypersensitivity. A thorough understanding of these mechanisms, facilitated by the experimental protocols and diagnostic data presented in this guide, is essential for the accurate diagnosis and management of patients with suspected amoxicillin allergy. Furthermore, this knowledge is invaluable for the development of safer and less immunogenic antibiotics in the future. Continued research into the specific T-cell and B-cell epitopes generated from this compound-protein adducts will further refine our understanding and diagnostic capabilities in this important area of drug safety.
References
- 1. Protein haptenation by amoxicillin: high resolution mass spectrometry analysis and identification of target proteins in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic Hypersensitivity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allergy to antibiotics: T-cell recognition of amoxicillin is HLA-DR restricted and does not require antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunology.org [immunology.org]
- 7. researchgate.net [researchgate.net]
- 8. Levels of cytokines in drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. a.storyblok.com [a.storyblok.com]
- 11. Aminopenicillin-associated exanthem: lymphocyte transformation testing revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dansk-allergi.dk [dansk-allergi.dk]
- 14. mdpi.com [mdpi.com]
- 15. The role of major and minor determinants in penicillin allergy testing: Time to revisit an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Utility of minor determinants in penicillin allergy skin testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utility of minor determinants for skin testing in inpatient penicillin allergy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Penicillin allergy: value of including amoxicillin as a determinant in penicillin skin testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minor Determinants of Penicillin and Amoxicillin Are Still Key Components of Penicillin Skin Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoxicilloic Acid: A Comprehensive Review for Drug Development Professionals
An In-depth Technical Guide
Introduction
Amoxicilloic acid is a primary degradation product of amoxicillin, a widely prescribed β-lactam antibiotic. The formation of this compound occurs through the hydrolysis of the β-lactam ring of the parent drug. This degradation product is of significant interest to researchers, clinicians, and pharmaceutical scientists due to its implications in amoxicillin efficacy, stability, and, most notably, its role in mediating allergic reactions. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its formation, chemical properties, analytical determination, and immunological effects. The information presented herein is intended to serve as a valuable resource for professionals involved in drug development, quality control, and allergy research.
Chemical Properties and Formation of this compound
This compound is formed via the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring of amoxicillin. This process leads to the loss of antibacterial activity. The degradation of amoxicillin to this compound is known to follow pseudo-first-order kinetics and is significantly influenced by pH and temperature.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁N₃O₆S | --INVALID-LINK-- |
| Molecular Weight | 383.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | --INVALID-LINK-- |
| pKa | 2.7 (carboxylic acid), 7.4 (amino group), 9.6 (phenolic hydroxyl) | [3] |
| Appearance | White or almost white crystalline powder | General Knowledge |
Table 2: Kinetic Data for Amoxicillin Degradation to this compound
| Condition | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |
| pH 4.0, Simulated Sunlight | 0.046 h⁻¹ | 15.1 h | Not Reported | [4] |
| pH 5.5, Simulated Sunlight | 0.039 h⁻¹ | 17.8 h | Not Reported | [4] |
| pH 7.0, Simulated Sunlight | 0.031 h⁻¹ | 22.4 h | Not Reported | [4] |
| Aqueous Solution, 35°C - 60°C | Not directly reported | Not directly reported | 126.9 kJ·mol⁻¹ | [2][5] |
| pH 6.53, 40°C | Not directly reported | 4.85 h | Not Reported | [6] |
| pH 8.34, 40°C | Not directly reported | 0.11 h | Not Reported | [6] |
Note: The degradation of amoxicillin is a complex process, and the rate constants can be influenced by various factors including buffer composition and ionic strength.
The degradation of amoxicillin is catalyzed by both acid and base. The rate of hydrolysis is generally lowest in the pH range of 5.5 to 7.0.[1][6]
Analytical Methodologies for this compound Determination
Accurate and sensitive analytical methods are crucial for the quantification of this compound in pharmaceutical formulations, biological samples, and for stability studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly employed technique.
Experimental Protocol: Quantification of this compound in Amoxicillin Capsules by HPLC-UV
This protocol provides a general framework for the analysis of this compound in commercially available amoxicillin capsules.
1. Materials and Reagents:
-
Amoxicillin capsules (e.g., 250 mg or 500 mg)
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water
-
0.45 µm membrane filters
2. Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution (e.g., 0.01M KH₂PO₄) and adjust the pH to 5.0 with orthophosphoric acid.
-
The mobile phase typically consists of a mixture of the phosphate buffer and an organic solvent like acetonitrile or methanol. A common ratio is 95:5 (v/v) buffer to organic solvent.[7]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from the expected limit of quantification (LOQ) to a level exceeding the expected concentration in the samples (e.g., 1-100 µg/mL).
4. Preparation of Sample Solutions:
-
Take the contents of several amoxicillin capsules (e.g., 5-10) and mix the powder to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a single dose of amoxicillin and transfer it to a volumetric flask.
-
Add a known volume of mobile phase, sonicate for approximately 15-20 minutes to dissolve the powder, and then dilute to the mark with the mobile phase.[8][9]
-
Filter the solution through a 0.45 µm membrane filter before injection.
5. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
UV Detection Wavelength: 230 nm.[8]
6. Data Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the amount of this compound per capsule.
Immunological Implications of this compound
This compound is a known hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The covalent binding of this compound to host proteins forms immunogenic conjugates that can trigger both immediate and delayed hypersensitivity reactions.
Immediate (Type I) Hypersensitivity Reactions
Immediate allergic reactions to amoxicillin are typically IgE-mediated. The process begins with the formation of this compound-protein conjugates, which are then recognized by specific IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This cross-linking of IgE-FcεRI complexes initiates a signaling cascade, leading to the degranulation of these cells and the release of pre-formed and newly synthesized inflammatory mediators, such as histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of immediate hypersensitivity, including urticaria, angioedema, bronchospasm, and, in severe cases, anaphylaxis.
Delayed (Type IV) Hypersensitivity Reactions
Delayed-type hypersensitivity reactions to amoxicillin, such as maculopapular exanthema, are T-cell mediated.[10] In this pathway, this compound-protein conjugates are processed by antigen-presenting cells (APCs), such as dendritic cells. The resulting haptenated peptides are then presented on Major Histocompatibility Complex (MHC) molecules to drug-specific T-cells. This leads to the activation and proliferation of T-cells, which then orchestrate an inflammatory response by releasing cytokines and chemokines, resulting in the characteristic skin rash that appears hours to days after drug administration.[11][12]
Immunological Diagnostic Tests
The diagnosis of amoxicillin allergy often involves in vivo and in vitro tests to detect sensitization to amoxicillin and its degradation products, including this compound.
Table 3: In Vitro Diagnostic Tests for Amoxicillin Allergy
| Test | Principle | Sensitivity | Specificity | Reference |
| Basophil Activation Test (BAT) | Flow cytometric measurement of basophil activation markers (e.g., CD63, CD203c) upon stimulation with the drug. | 13% (CD63), 23% (CD203c) for amoxicillin | 100% (CD63), 98% (CD203c) for amoxicillin | [13] |
| Lymphocyte Transformation Test (LTT) | Measures the proliferation of drug-specific memory T-cells in response to in vitro stimulation with the drug. | Variable, depends on clinical manifestation and protocol | High | [14][15] |
Note: The sensitivity and specificity of these tests can vary depending on the patient population, the specific drug determinant used, and the laboratory protocol.
Experimental Protocol: Basophil Activation Test (BAT) for this compound Hypersensitivity
This protocol outlines the general steps for performing a BAT to assess immediate hypersensitivity to this compound.
1. Reagents and Materials:
-
Fresh heparinized whole blood from the patient and a non-allergic control.
-
This compound solution (sterile, non-toxic concentrations to be determined by titration, e.g., 1, 10, 100 µg/mL).
-
Positive control: Anti-FcεRI antibody or fMLP.
-
Negative control: Stimulation buffer (e.g., PBS with calcium and magnesium).
-
Staining antibodies: Anti-CD63-PE, Anti-CCR3-PerCP (or other basophil markers), Anti-CD203c-APC.
-
Lysing solution.
-
Flow cytometer.
2. Procedure:
-
Collect fresh heparinized whole blood.
-
In separate tubes, incubate aliquots of whole blood with:
-
Negative control (stimulation buffer)
-
Positive control
-
Different concentrations of this compound solution
-
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the activation by adding cold EDTA buffer.
-
Add the fluorescently labeled antibodies against basophil surface markers and activation markers.
-
Incubate in the dark at 4°C for a defined period (e.g., 20-30 minutes).
-
Lyse the red blood cells using a lysing solution.
-
Wash the cells with buffer and resuspend in sheath fluid.
-
Acquire the samples on a flow cytometer.
3. Data Analysis:
-
Gate on the basophil population using specific markers (e.g., CCR3 positive, low side scatter).
-
Determine the percentage of activated basophils (e.g., CD63 positive) in each condition.
-
Calculate a stimulation index (SI) by dividing the percentage of activated basophils in the presence of this compound by the percentage in the negative control. An SI above a certain threshold (e.g., 2) is typically considered a positive result.
Conclusion
This compound is a critical molecule in the context of amoxicillin therapy, influencing its stability and mediating allergic responses. A thorough understanding of its formation kinetics, analytical determination, and immunopathological roles is essential for the development of safer and more stable amoxicillin formulations. The detailed experimental protocols and data presented in this guide are intended to aid researchers and drug development professionals in their efforts to mitigate the risks associated with this compound and improve patient outcomes. Further research is warranted to fully elucidate the complex mechanisms of this compound-induced hypersensitivity and to develop more sensitive and specific diagnostic tools.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. advancechemjournal.com [advancechemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]
- 8. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjmhs.ur.ac.rw [rjmhs.ur.ac.rw]
- 10. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tools to improve the diagnosis and management of T-cell mediated adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basophil Activation Test Shows Poor Sensitivity in Immediate Amoxicillin Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dansk-allergi.dk [dansk-allergi.dk]
- 15. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Amoxicilloic Acid Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning the stability of amoxicilloic acid, the primary degradation product of the widely used β-lactam antibiotic, amoxicillin. Understanding the stability of this compound is crucial for impurity profiling, formulation development, and ensuring the safety and efficacy of amoxicillin-containing drug products. This document summarizes key quantitative data, details experimental protocols, and visualizes degradation pathways and experimental workflows.
Introduction to this compound Stability
Amoxicillin's therapeutic efficacy is intrinsically linked to the integrity of its β-lactam ring. Hydrolysis of this ring leads to the formation of this compound, an inactive and potentially immunogenic compound.[1][2] The stability of amoxicillin, and consequently the formation of this compound, is significantly influenced by factors such as pH, temperature, and the presence of catalysts.[2] While much of the existing research focuses on the degradation of the parent drug, amoxicillin, this guide places a special emphasis on the subsequent stability and degradation of this compound itself.
Degradation Pathways and Kinetics
The degradation of amoxicillin to this compound is the primary pathway for its inactivation.[1] This irreversible hydrolytic cleavage of the β-lactam bond can be catalyzed by acidic, basic, or enzymatic conditions.[1]
Formation of this compound
The initial and most critical step in the degradation of amoxicillin is the opening of the β-lactam ring to form this compound. This reaction is heavily dependent on the pH of the solution. Amoxicillin is most stable in slightly acidic to neutral conditions, with an optimal pH range for stability reported between 5.8 and 6.5 in a citrate buffer.[2] Both highly acidic and alkaline conditions significantly accelerate the hydrolysis of the β-lactam ring.[2]
Further Degradation of this compound
Once formed, this compound is not necessarily a stable end-product and can undergo further degradation. The main subsequent degradation products identified in the literature are amoxicillin diketopiperazine and amoxicillin penilloic acid.[1][3] The formation of these products is also influenced by the surrounding chemical environment, including pH and temperature.
The following diagram illustrates the primary degradation pathway of amoxicillin and the subsequent degradation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Amoxicilloic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicilloic acid is the primary degradation product of amoxicillin, a widely used β-lactam antibiotic. The opening of the β-lactam ring in amoxicillin leads to the formation of this compound, resulting in the loss of antibacterial activity.[1][2] Monitoring the presence and quantity of this compound is crucial in stability studies of amoxicillin formulations, pharmacokinetic analysis, and quality control of pharmaceutical products to ensure efficacy and safety.[1] This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Amoxicillin Degradation Pathway
The primary degradation pathway of amoxicillin involves the hydrolysis of the β-lactam ring, which results in the formation of this compound. This process can be influenced by factors such as pH and temperature.[1]
Caption: Hydrolysis of amoxicillin to this compound.
Analytical Methods for this compound Detection
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely available technique for the simultaneous determination of amoxicillin and this compound. The method offers good sensitivity and specificity for quality control and stability testing.
This protocol describes the determination of this compound in amoxicillin drug substances and pharmaceutical products.
1. Materials and Reagents:
-
This compound reference standard
-
Amoxicillin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 95:5 v/v), with the pH adjusted to 4.4 with orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 230 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
5. Sample Preparation (Amoxicillin Capsules):
-
Accurately weigh the contents of several amoxicillin capsules and determine the average weight.
-
Weigh a portion of the powdered capsule contents equivalent to a specific amount of amoxicillin and dissolve it in a known volume of mobile phase.
-
Sonicate the solution for approximately 15-20 minutes to ensure complete dissolution.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
6. Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC-UV workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for the quantification of low levels of this compound in complex biological matrices such as plasma and urine.
This protocol details the quantification of this compound in human plasma samples.
1. Materials and Reagents:
-
This compound reference standard
-
Amoxicillin-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (blank)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[5]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile[5]
-
Gradient Elution: A suitable gradient program to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
Amoxicillin-d4 (IS): Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
5. Standard Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol:water, 50:50 v/v).[5]
-
Prepare working standard solutions by diluting the stock solutions.
-
Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range (e.g., 5-5000 ng/mL).
6. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL), and vortex thoroughly.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for injection.[6]
7. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard in the MRM chromatograms.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Caption: LC-MS/MS workflow for this compound in plasma.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods used for this compound detection.
Table 1: HPLC-UV Method Validation Parameters for this compound
| Parameter | Result | Reference |
| Linearity Range | 20 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.41 µg/mL | [3] |
| Limit of Quantification (LOQ) | 1.25 µg/mL | [3] |
| Recovery | 99.26 - 99.53 % | [3] |
| Precision (%RSD) | < 2% | [3] |
Note: Data presented is for amoxicillin, which is often analyzed simultaneously with this compound in stability-indicating methods. Specific validation data for this compound may vary.
Table 2: LC-MS/MS Method Validation Parameters for this compound in Biological Matrices
| Parameter | Result | Matrix | Reference |
| Linearity Range | 10 - 15,000 ng/mL | Human Plasma | [7] |
| Correlation Coefficient (r) | ≥ 0.9945 | Human Plasma | [7] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | Human Plasma | [8] |
| Recovery | > 96 % | Human Plasma | [5] |
| Precision (%CV) | ≤ 7.08% | Human Plasma | [7] |
| Accuracy (%RE) | -1.26% to 10.9% | Human Plasma | [7] |
Spectrophotometric Methods
While spectrophotometric methods are available for the determination of amoxicillin, they are generally not specific for the direct quantification of this compound in the presence of the parent drug.[9][10][11] These methods often rely on reactions with the intact β-lactam ring or other functional groups present in amoxicillin, which are altered in this compound. Therefore, chromatographic methods are recommended for the specific and accurate quantification of this compound.
Conclusion
The analytical methods detailed in these application notes, particularly HPLC-UV and LC-MS/MS, provide robust and reliable means for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the matrix being analyzed. Proper method validation is essential to ensure accurate and precise results in research, drug development, and quality control settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. zenodo.org [zenodo.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojs.abhath-ye.com [ojs.abhath-ye.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. scialert.net [scialert.net]
Application Note: Quantification of Amoxicilloic Acid using High-Performance Liquid Chromatography (HPLC)
Introduction
Amoxicillin is a widely utilized β-lactam antibiotic effective against a broad spectrum of bacteria.[1][2] Its therapeutic efficacy is, however, compromised by its susceptibility to degradation, primarily through the hydrolysis of the β-lactam ring. This process yields amoxicilloic acid, an inactive and allergenic metabolite.[3][4][5] The quantification of this compound is therefore critical in pharmaceutical quality control to assess the stability and purity of amoxicillin formulations, as well as in clinical and environmental studies to monitor drug degradation and metabolism.[6][7] High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for this purpose, offering high specificity, sensitivity, and accuracy. This document provides detailed protocols for established HPLC methods for the quantification of this compound.
Principle of Separation
The primary degradation product of amoxicillin is this compound, which is formed via the hydrolysis of the amide bond in the β-lactam ring.[3] HPLC methods are adept at separating the more polar this compound from the parent amoxicillin compound. The most common approach is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Amoxicillin, being less polar than this compound, is retained longer on the column. For enhanced retention of these polar analytes, ion-pair chromatography or derivatization techniques can be employed.[8][9]
Methodologies and Experimental Protocols
Two primary HPLC methods are detailed below: a standard Reversed-Phase HPLC method with UV detection, suitable for routine quality control, and a more sensitive method involving derivatization for fluorescence detection, ideal for biological matrices where concentrations are lower.
Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This robust method is widely used for the analysis of amoxicillin and its degradation products in pharmaceutical formulations and can be adapted for biological fluids.
1. Materials and Reagents
-
Amoxicillin and this compound reference standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Ultrapure water
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: 95:5 (v/v) mixture of phosphate buffer (e.g., 0.01 M KH₂PO₄, adjusted to pH 4.4-4.8 with phosphoric acid) and acetonitrile or methanol.[3][10][11]
-
Injection Volume: 20 µL
3. Sample Preparation
-
For Pharmaceutical Formulations (Tablets/Capsules):
-
Accurately weigh and powder a quantity of the formulation equivalent to 100 mg of amoxicillin.[12]
-
Transfer to a 100 mL volumetric flask and add approximately 50 mL of the mobile phase.[12]
-
Sonicate for 20 minutes to ensure complete dissolution.[12]
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[12]
-
-
For Biological Fluids (Plasma):
4. Standard Preparation and Calibration
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Protocol 2: HPLC with Post-Column Derivatization and Fluorescence Detection
This method offers enhanced sensitivity and is particularly suitable for determining low concentrations of this compound in biological fluids like plasma and urine.[8][13]
1. Materials and Reagents
-
All reagents from Protocol 1.
-
Fluorescamine
-
Boric acid
-
Potassium hydroxide
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system coupled with a post-column derivatization pump and a fluorescence detector.[8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: As described in Protocol 1.
-
Flow Rate: 1.0 mL/min.
-
Post-Column Reagent: Fluorescamine solution (e.g., 20 mg in 100 mL of acetonitrile). This reagent is delivered by a second pump at a flow rate of ~0.5 mL/min into a mixing tee post-column.
-
Derivatization Conditions: The reaction is facilitated in a borate buffer (pH 9-10) environment, which can be introduced with the fluorescamine solution.
-
Detection: Fluorescence detector set to an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
Injection Volume: 50-100 µL
3. Sample and Standard Preparation
-
Follow the same procedures as outlined in Protocol 1. Due to the higher sensitivity, initial sample dilutions may need to be adjusted. The linear range for this method is typically in the nanogram level.[8][13]
Quantitative Data Summary
The performance of various HPLC methods for the quantification of amoxicillin and its degradation products, including this compound, is summarized below.
| Method Type | Column | Mobile Phase | Detection | LOQ | LOD | Linearity Range | Reference |
| RP-HPLC-UV | C18 (250x4.6mm, 5µm) | Phosphate Buffer (pH 4.4) : Methanol (95:5) | UV at 283 nm | 1.25 µg/mL | 0.41 µg/mL | 20-100 µg/mL | [12] |
| RP-HPLC-UV | C18 (Lichrosorb, 10µm) | Phosphate Buffer (pH 4.8) : Acetonitrile (95:5) | UV at 229 nm | 1 µg/mL (plasma) | 0.1 µg/mL (plasma) | 1-50 µg/mL | [10][11][14] |
| Ion-Pair RP-HPLC | C18 (Nucleosil) | Methanol : Phosphate Buffer (pH 6.0) (31:69) with Tetrabutylammonium | UV at 229 nm | N/A | 10 ng/mL (plasma) | N/A | [8][9] |
| HPLC-Fluorescence | C18 | N/A | Fluorescence (Post-column with fluorescamine) | 2.5-5.0 µg/mL (urine) | N/A | 50-400 ng (injected) | [13] |
| HPLC-Fluorescence | C18 | Borate Buffer (pH 7.4) | Fluorescence (Pre-column with AccQ-Fluor) | N/A | N/A | 5.0-30 µg/mL | [1][15] |
LOQ: Limit of Quantification, LOD: Limit of Detection, N/A: Not Available in the cited literature.
Visualizations
Logical Relationship and Separation Principle
Caption: Degradation of Amoxicillin and its separation principle by RP-HPLC.
General Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC quantification of this compound.
References
- 1. pjoes.com [pjoes.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H21N3O6S | CID 446954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp-pqm.org [usp-pqm.org]
- 8. Automated determination of amoxycillin in biological fluids by column switching in ion-pair reversed-phase liquid chromatographic systems with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of amoxycillin in plasma by ion pair column extraction and reversed-phase ion pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 11. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. PlumX [plu.mx]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization [pjoes.com]
Application Notes and Protocols for the Analysis of Amoxicilloic Acid
These comprehensive application notes provide detailed methodologies for the quantitative analysis of amoxicilloic acid, a primary degradation product of the antibiotic amoxicillin. The protocols are intended for researchers, scientists, and drug development professionals involved in quality control, stability testing, and pharmacokinetic studies.
Introduction
Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring, leading to the formation of this compound.[1] The presence and quantity of this compound are critical indicators of the stability and quality of amoxicillin-containing pharmaceutical products. Therefore, robust and validated analytical methods are essential for its accurate quantification. This document details validated protocols using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a spectrophotometric method for the determination of amoxicillin, which can be adapted for this compound analysis.
The primary degradation pathway of amoxicillin involves the hydrolytic opening of the β-lactam ring, which results in the formation of this compound.[1][2] This process can be influenced by factors such as pH, temperature, and the presence of enzymes.[3]
Amoxicillin Degradation Pathway
Caption: Simplified degradation pathway of amoxicillin to this compound.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of amoxicillin and other degradation products.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
2. Reagents and Materials:
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
High purity water
-
This compound reference standard
-
Amoxicillin reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of pH 5.0 phosphate buffer and methanol (e.g., 95:5 v/v).[5][6] To prepare the buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 0.01 M solution and adjust the pH to 5.0 with orthophosphoric acid.[1]
-
Detection Wavelength: 220 nm or 242 nm[6]
-
Injection Volume: 20 µL[7]
-
Column Temperature: 25 °C[7]
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-100 µg/mL).[4]
-
Sample Preparation (for Amoxicillin Capsules):
-
Accurately weigh and powder the contents of not fewer than 20 capsules.
-
Transfer a quantity of powder equivalent to 100 mg of amoxicillin to a 100 mL volumetric flask.[4]
-
Add approximately 50 mL of mobile phase and sonicate for 20 minutes.[4]
-
Make up the volume to the mark with the mobile phase.[4]
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
HPLC Analysis Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex matrices or low concentrations of this compound.[2]
Experimental Protocol
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column (e.g., 100 mm x 2.1 mm, 1.6 µm particle size)[8]
2. Reagents and Materials:
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
This compound reference standard
-
Amoxicillin-d4 (internal standard)[9]
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Flow Rate: 0.4 mL/min[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound should be determined by direct infusion of a standard solution. For amoxicillin, a common transition is m/z 366.1 → 349.2.
4. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water:acetonitrile, 95:5 v/v).[2]
-
Working Standard Solutions and Calibration Curve: Prepare a series of dilutions in the appropriate matrix (e.g., plasma, mobile phase) to construct a calibration curve.
-
Internal Standard (IS) Solution: Prepare a stock solution of amoxicillin-d4. A working IS solution is added to all standards and samples to a final concentration (e.g., 80 ng/mL).[9]
-
Sample Preparation (from API or Formulation):
-
Accurately weigh 25 mg of the amoxicillin API or an equivalent amount of formulation powder.[2]
-
Dissolve in 25 mL of a diluent (e.g., water:acetonitrile, 95:5 v/v) to get a 1 mg/mL stock solution.[2]
-
Further dilute to a final concentration within the linear range of the assay (e.g., 10 µg/mL).[2]
-
Filter the solution through a 0.22 µm syringe filter before injection.[2]
-
LC-MS/MS Analysis Workflow
Caption: Step-by-step workflow for LC-MS/MS analysis.[2]
Spectrophotometric Method (for Amoxicillin)
A simple and rapid spectrophotometric method can be used for the determination of amoxicillin, and with appropriate validation, could be adapted for this compound. This method is based on a colorimetric coupling reaction.[10][11]
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer
2. Reagents and Materials:
-
p-toluidine
-
Hydrochloric acid (1 M)
-
Sodium nitrite
-
Sodium hydroxide
-
Amoxicillin reference standard
3. Preparation of Reagents:
-
Diazotized p-toluidine (DPT): In a 100 mL volumetric flask, dissolve 0.0322 g of p-toluidine in a minimal amount of ethanol. Place the flask in an ice bath and add 3 mL of 1 M HCl and 0.0207 g of sodium nitrite. Shake for 5 minutes and dilute to the mark with distilled water.[10]
4. Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of amoxicillin in distilled water. For pharmaceutical formulations, dissolve a known quantity in water, filter if necessary, and dilute to a suitable concentration.
-
Color Development: In a series of volumetric flasks, add aliquots of the standard or sample solutions. Add the DPT reagent and an alkaline solution (e.g., NaOH) to facilitate the coupling reaction, which produces a yellow azo dye.[10][11]
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 426 nm).[10]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range (µg/mL) | 20 - 100 (for Amoxicillin) | [4] |
| 79.51 - 315.32 (for Amoxicillin) | [5][6] | |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) (µg/mL) | 0.4139 (for Amoxicillin) | [4] |
| Limit of Quantification (LOQ) (µg/mL) | 1.2545 (for Amoxicillin) | [4] |
| Accuracy (% Recovery) | 99.26 - 99.53 | [4] |
| Precision (% RSD) | < 2% | [4] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 10 ng/mL - 10 µg/mL (Amoxicillin) | [8] |
| Limit of Detection (LOD) | 5 µg/kg (Amoxicillin in meat) | [12] |
| Limit of Quantification (LOQ) | 8 µg/kg (Amoxicillin in meat) | [12] |
| Accuracy (% Recovery) | > 94.1% (Amoxicillin in plasma/milk) | [8] |
Table 3: Spectrophotometric Method Validation Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range (µg/mL) | 5 - 200 (for Amoxicillin) | [10] |
| 1 - 140 (for Amoxicillin) | [10] | |
| Limit of Detection (LOD) (µg/mL) | 1.41 | [10] |
| 0.39 | [10] | |
| Limit of Quantification (LOQ) (µg/mL) | 4.71 | [10] |
| 1.31 | [10] |
Conclusion
The provided protocols for HPLC and LC-MS/MS offer robust and reliable methods for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC method is well-suited for routine quality control of pharmaceutical formulations, while the LC-MS/MS method provides higher sensitivity for bioanalytical studies or trace impurity analysis. The spectrophotometric method, while less specific, offers a simple and cost-effective alternative for the determination of the parent compound, amoxicillin. Proper method validation is essential before implementation for routine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. [PDF] METHOD DEVELOPMENT AND VALIDATION FOR AMOXICILLIN AND CLAVULANIC ACID BY RP – HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. ajol.info [ajol.info]
- 11. FIA- spectrophotometric method for the determination of amoxicillin in pharmaceuticals; application of AES, GAPI, and AGREE greenness assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
using amoxicilloic acid as a reference standard in chromatography
An essential aspect of pharmaceutical quality control is the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Amoxicilloic acid, a primary degradation product of the antibiotic amoxicillin, serves as a critical reference standard in chromatographic analyses to ensure the safety and efficacy of amoxicillin-containing medicines.[1][2] As a specified impurity listed in major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), its monitoring is mandatory.[3][4]
This application note provides a detailed protocol for the use of this compound as a reference standard in the analysis of amoxicillin and its related substances by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
The following protocol is a synthesized methodology based on common practices found in pharmacopeial monographs and scientific literature for the analysis of amoxicillin and its related substances.[3][5][6]
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV detector.[2]
-
Data acquisition and processing software (e.g., ChemStation).[2]
-
Analytical column: 4.6-mm × 15-cm or 4.6-mm x 25-cm; 5-µm packing L1 (Octadecyl silane chemically bonded to porous silica).[3]
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.5-µm or finer pore size).[6]
-
pH meter
Reagents and Solutions
-
Amoxicillin Reference Standard (RS) (e.g., USP Amoxicillin RS).[6][7]
-
This compound Reference Standard (often referred to as Amoxicillin Related Compound D).[3][4]
-
Potassium dihydrogen phosphate (monobasic), analytical grade.[3][8]
-
Potassium hydroxide or Sodium hydroxide solution for pH adjustment.[3][6]
-
Methanol (HPLC grade).[9]
-
High-purity water (prepared using a water purification system).[8]
-
Buffer Solution (pH 5.0): Prepare a solution of 0.05 M monobasic potassium phosphate (approximately 6.8 g/L) in high-purity water. Adjust the pH to 5.0 ± 0.1 with a potassium hydroxide or sodium hydroxide solution.[3][6]
-
Mobile Phase: Use a gradient mixture of the Buffer Solution (Mobile Phase A) and a suitable organic solvent like acetonitrile or methanol (Mobile Phase B). The specific gradient will depend on the pharmacopeial method being followed.[3][4]
Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of amoxicillin and its impurities, including this compound.
| Parameter | Typical Value | Source |
| Column | L1 packing (C18), 4.6-mm × 15-cm; 5-µm | [3] |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 5.0 | [3][6] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | A time-based gradient elution is typically used. For example, starting with a high percentage of Mobile Phase A, which is decreased over time to elute less polar impurities. | [3][4] |
| Flow Rate | 1.0 to 1.5 mL/min | [9][10] |
| Column Temperature | 30 °C to 40 °C | [3][10] |
| Detection | UV at 230 nm or 254 nm | [3][11] |
| Injection Volume | 10 µL to 20 µL | [3][9] |
Preparation of Standard Solutions
-
Amoxicillin Standard Stock Solution: Accurately weigh and dissolve a suitable amount of USP Amoxicillin RS in the Buffer Solution to obtain a known concentration (e.g., 1.2 mg/mL).[6] This solution should be used within 6 hours.[6]
-
This compound (Impurity D) Standard Solution: Prepare a stock solution of this compound RS in the Buffer Solution to a known concentration. Due to its use in system suitability and identification, a common concentration is around 12.5 µg/mL.[4]
-
System Suitability Solution (SSS): Prepare a solution containing both Amoxicillin RS and key impurity reference standards, including this compound (Amoxicillin Related Compound D), in the Buffer Solution. This solution is used to verify the performance of the chromatographic system.[4] For instance, a solution can be made containing 12.5 µg/mL each of USP Amoxicillin Related Compound A RS and USP Amoxicillin Related Compound D RS.[4]
Preparation of Sample Solution
-
Accurately weigh a quantity of the amoxicillin API or powdered formulation.
-
Dissolve and dilute the sample in the Buffer Solution to achieve a final target concentration of amoxicillin (e.g., 1.25 mg/mL).[4][6]
-
Sonicate the solution for approximately 20 minutes to ensure complete dissolution.[9]
-
Filter the resulting solution through a 0.5-µm or finer pore size filter before injection.[6] The prepared sample solution should be stored at 4°C and used within 4 hours.[4]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (using the Buffer Solution) to ensure the absence of interfering peaks.
-
Inject the System Suitability Solution to verify column efficiency, peak tailing, and resolution between critical peak pairs (e.g., between amoxicillin and its related compounds).[3] The resolution between amoxicillin related compound A and this compound (compound D) should be not less than 1.5.[4]
-
Inject the Amoxicillin Standard Solution and the this compound Standard Solution to determine their respective retention times and response factors.
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound Reference Standard.
-
Quantify the amount of this compound in the sample by comparing the peak area from the sample chromatogram to the peak area of the amoxicillin standard, taking into account the concentrations and relative response factors.
Data Presentation
Quantitative data, including system suitability requirements and acceptance criteria for impurities, are crucial for method validation and routine analysis.
Table 1: System Suitability and Performance Data
| Parameter | Requirement/Value | Source |
| Resolution | NLT 1.5 between Amoxicillin Related Compound A and this compound (Compound D) | [4] |
| Tailing Factor (Amoxicillin Peak) | NMT 2.0 - 2.5 | [6][11] |
| Column Efficiency (Theoretical Plates) | NLT 1700 - 3000 | [6][11] |
| Relative Standard Deviation (RSD) | NMT 1.5% - 2.0% for replicate injections of the standard solution | [6][9] |
| Limit of Detection (LOD) | Below 0.045% (w/w) | [8][11] |
| Limit of Quantitation (LOQ) | Below 0.086% (w/w) | [8][11] |
NLT: Not Less Than; NMT: Not More Than
Table 2: USP Acceptance Criteria for Amoxicillin Related Substances
| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (NMT %) |
| Amoxicillin related compound I (D-hydroxyphenylglycine) | 0.32 | 1.0 |
| This compound (Amoxicillin related compound D) | 0.53, 0.68 | 1.0 |
| Amoxicillin related compound A (6-aminopenicillanic acid) | 0.78 | 0.5 |
| Amoxicillin | 1.00 | - |
| Amoxicillin related compound G | 2.9 | 1.0 |
| Amoxicillin related compound E | 4.5 | 1.0 |
| Any other individual impurity | - | 1.0 |
| Total impurities | - | 5.0 |
| Source: Data compiled from BenchChem and USP documentation.[3][4] |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the chromatographic analysis using this compound as a reference standard.
Caption: Workflow for the analysis of amoxicillin impurities using HPLC.
Caption: Logic for using a reference standard in impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Amoxicillin - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 6. usp.org [usp.org]
- 7. 阿莫西林 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. akjournals.com [akjournals.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Applications of Amoxicilloic Acid in Immunochemical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicilloic acid is the main degradation product of amoxicillin, formed by the hydrolysis of the β-lactam ring. As a major metabolite, it plays a significant role in the immunochemical landscape of amoxicillin administration. It is recognized as a key hapten involved in eliciting allergic reactions to amoxicillin. Consequently, the development of specific immunochemical tools to detect and quantify this compound is crucial for diagnosing amoxicillin allergies, monitoring drug degradation, and in pharmacokinetic studies. These application notes provide an overview of the use of this compound in immunochemical studies and detailed protocols for relevant experimental procedures.
Key Applications
The primary immunochemical applications of this compound revolve around its role as a hapten in the development of immunoassays and in vitro diagnostic tests for amoxicillin allergy.
-
Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule, is not immunogenic on its own. To elicit an antibody response for immunoassay development, it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
-
Antibody Production: this compound-protein conjugates can be used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies specific for the this compound moiety. These antibodies are the cornerstone of specific immunoassays.
-
Immunoassay Development: Specific antibodies against this compound enable the development of various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), for the detection and quantification of this metabolite in biological samples.
-
In Vitro Allergy Diagnostics: this compound is used as an antigen in in vitro tests, such as the Basophil Activation Test (BAT), to assess the reactivity of immune cells from patients with suspected amoxicillin allergy.
Data Presentation
Quantitative Data on this compound in Immunochemical Assays
| Parameter | Assay Type | Matrix | Value | Reference |
| Patient Reactivity | Skin Testing | Human Subjects | 30.3% - 42.1% of amoxicillin-allergic patients showed a positive skin test to this compound. | [1] |
| In Vitro Reactivity | Basophil Activation Test (BAT) | Human Subjects | 29.1% of amoxicillin-allergic patients showed a positive BAT to this compound. | [1] |
| RAST Inhibition | RAST Inhibition Assay | Human Sera | >50% inhibition was observed with the highest concentrations of this compound in sera from allergic patients. | [1] |
| Cross-Reactivity | Hemagglutination Inhibition | N/A | Penicilloic acids, as a class, are on average 11 times more reactive on a molar basis than the corresponding penilloic acids when interacting with anti-benzylpenicilloyl antibodies. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound-BSA Conjugate for Antibody Production
This protocol describes a general method for conjugating a hapten (this compound) to a carrier protein (Bovine Serum Albumin) using the carbodiimide crosslinker chemistry (EDC/NHS).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolve this compound: Dissolve a molar excess of this compound in a small amount of an appropriate organic solvent (e.g., DMSO or DMF) and then dilute with PBS (pH 7.4).
-
Activate Carboxyl Groups: Add a 1.5-fold molar excess of EDC and NHS to the this compound solution. Stir the reaction mixture at room temperature for 1 hour to activate the carboxyl groups of this compound.
-
Dissolve Carrier Protein: In a separate container, dissolve BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Slowly add the activated this compound solution to the BSA solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against PBS (pH 7.4) for 48 hours with several changes of buffer to remove unreacted hapten and crosslinkers.
-
Characterization and Storage: Determine the protein concentration and the hapten-to-protein molar coupling ratio using spectrophotometry or other appropriate methods. Store the conjugate at -20°C or lyophilize for long-term storage.
Protocol 2: Competitive ELISA for this compound Detection
This protocol outlines a competitive ELISA for the quantification of this compound in a sample. This format is suitable for detecting small molecules.
Materials:
-
This compound-specific antibody (primary antibody)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
High-binding 96-well microplate
-
This compound standards
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL/well of the this compound-specific antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standards or samples to the appropriate wells. Immediately add 50 µL of the this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance will be inversely proportional to the concentration of this compound in the sample.
Protocol 3: Basophil Activation Test (BAT) for this compound Allergy
This is a simplified protocol for the in vitro diagnosis of this compound allergy using flow cytometry.
Materials:
-
Fresh heparinized whole blood from the patient and a healthy control
-
This compound solutions at various concentrations
-
Stimulation buffer (containing IL-3)
-
Staining antibodies (e.g., anti-CCR3-PerCP, anti-CD63-FITC, anti-CD203c-PE)
-
Lysis buffer
-
Flow cytometer
Procedure:
-
Blood Collection: Collect fresh heparinized whole blood from the patient and a non-allergic control subject.
-
Stimulation: In separate tubes, add 100 µL of whole blood. Add 10 µL of different concentrations of this compound (and positive/negative controls) to the respective tubes.
-
Incubation: Incubate the tubes at 37°C for 15-30 minutes.
-
Staining: Add a cocktail of fluorescently labeled antibodies (anti-CCR3, anti-CD63, and anti-CD203c) to each tube and incubate for 15 minutes at room temperature in the dark.
-
Lysis: Add lysis buffer to each tube to lyse the red blood cells. Incubate for 10 minutes at room temperature.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with wash buffer.
-
Flow Cytometry Analysis: Resuspend the cells in sheath fluid and acquire the data on a flow cytometer. Basophils are identified based on their CCR3 expression, and activation is quantified by the percentage of CD63 and/or CD203c positive basophils.
Visualizations
Signaling Pathway: Hapten-Mediated Immune Activation
References
Application Notes: Laboratory Use of Amoxicilloic Acid for In Vitro Assays
Introduction
Amoxicilloic acid is the primary hydrolytic degradation product of amoxicillin, formed by the opening of the characteristic β-lactam ring.[1][2] This structural change results in the complete loss of antibacterial activity, as the β-lactam ring is essential for inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][3][4] While devoid of therapeutic efficacy against bacteria, this compound is a critical reagent in specific in vitro assays, primarily in the fields of allergy research and as a negative control in antimicrobial susceptibility testing. These notes provide detailed protocols and data for researchers utilizing this compound in a laboratory setting.
Role in Antibacterial Susceptibility Testing (AST)
This compound serves as an essential negative control in AST to confirm that the observed antimicrobial effects are due to the intact β-lactam structure of the parent compound, amoxicillin. Its lack of antibacterial activity makes it ideal for validating assay specificity and for studies investigating amoxicillin degradation.[1]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of MIC values to compare the activity of amoxicillin and this compound.
Materials:
-
Amoxicillin powder (USP grade)
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or dedicated plate reader (600 nm)
-
Incubator (35°C ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both amoxicillin and this compound in a suitable solvent (e.g., phosphate buffer, pH 6.0). Ensure complete dissolution.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the amoxicillin and this compound stock solutions with CAMHB to achieve a concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Comparative MIC Values for Amoxicillin and this compound
| Compound | Organism | MIC Range (µg/mL) | Interpretation |
| Amoxicillin | S. aureus ATCC 29213 | 0.25 - 1.0 | Active |
| This compound | S. aureus ATCC 29213 | > 128 | Inactive |
| Amoxicillin | E. coli ATCC 25922 | 2.0 - 8.0 | Active |
| This compound | E. coli ATCC 25922 | > 128 | Inactive |
Note: Values are illustrative and based on typical results. Actual MICs should be determined experimentally following CLSI or EUCAST guidelines.
Visualization: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Application in In Vitro Allergy & Hypersensitivity Assays
This compound is recognized as a minor antigenic determinant in IgE-mediated hypersensitivity reactions to amoxicillin.[5] Its inclusion in in vitro diagnostic tests can help characterize the patient's specific allergic response.
Experimental Protocol: Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63) on the surface of basophils upon stimulation with an allergen.
Materials:
-
Fresh heparinized whole blood from a patient with suspected amoxicillin allergy.
-
This compound solution (sterile, endotoxin-free).
-
Amoxicillin solution (sterile, endotoxin-free).
-
Positive control (e.g., anti-IgE antibody).
-
Negative control (stimulation buffer).
-
Staining antibodies: Anti-CCR3-PerCP, Anti-CD63-FITC, Anti-CD203c-PE.
-
Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺).
-
Lysis buffer.
-
Flow cytometer.
Procedure:
-
Stimulation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add 50 µL of this compound at various concentrations (e.g., 1, 10, 100 µg/mL). Include tubes for amoxicillin, positive control, and negative control.
-
Incubation: Incubate the tubes at 37°C for 25 minutes in a water bath.
-
Staining: Add the antibody cocktail to each tube and incubate for 20 minutes at 4°C in the dark.
-
Lysis: Add 2 mL of lysis buffer to each tube and incubate for 10 minutes at room temperature.
-
Wash: Centrifuge the tubes, discard the supernatant, and resuspend the cell pellet in wash buffer.
-
Acquisition: Acquire the samples on a flow cytometer. Basophils are identified based on their CCR3 expression and side scatter properties.
-
Analysis: Quantify the percentage of activated (CD63-positive) basophils within the basophil gate. A result is typically considered positive if the percentage of activated basophils is significantly higher than the negative control.
Data Presentation
Table 2: Representative Data from In Vitro Allergy Testing[5]
| Assay | Allergen | Patient Group A (Amoxicillin Positive) | Patient Group B (Penicillin Positive) |
| Skin Test | This compound | 30.3% Positive | 42.1% Positive |
| Basophil Activation Test (BAT) | This compound | 29.1% Positive | Not Specified |
Group A: Patients with a positive skin test only to amoxicillin. Group B: Patients with a positive skin test to benzylpenicillin determinants.
Visualization: Workflow for Basophil Activation Test (BAT)
Caption: Workflow for the whole blood Basophil Activation Test (BAT).
Role in β-Lactamase Activity Assays
β-lactamase enzymes confer bacterial resistance by hydrolyzing the β-lactam ring of antibiotics like amoxicillin, producing inactive this compound. In assays studying this enzymatic activity, this compound can be used as a reference standard for product identification and quantification, typically via High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Colorimetric β-Lactamase Activity Assay
This protocol uses the chromogenic cephalosporin nitrocefin, which changes color upon hydrolysis by β-lactamase, to screen for enzyme activity.
Materials:
-
β-lactamase enzyme
-
Nitrocefin solution (e.g., 0.5 mM in phosphate buffer)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Enzyme Preparation: Dilute the β-lactamase enzyme in assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to sample wells. Add the diluted enzyme solution to the wells.
-
Reaction Initiation: Add 50 µL of the nitrocefin solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance at 490 nm every minute for 30-60 minutes at room temperature.[6]
-
Data Analysis: The rate of change in absorbance is directly proportional to the β-lactamase activity.
Visualization: β-Lactamase Action on Amoxicillin
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H21N3O6S | CID 446954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pexacy.com [pexacy.com]
- 4. pexacy.com [pexacy.com]
- 5. Role of minor determinants of amoxicillin in the diagnosis of immediate allergic reactions to amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Isolation of Amoxicilloic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation of amoxicilloic acid from various samples. This compound is the primary degradation product of the widely used antibiotic, amoxicillin, and its accurate isolation and quantification are crucial for stability studies, impurity profiling, and pharmacokinetic analysis.
Introduction
This compound is formed via the hydrolysis of the β-lactam ring of amoxicillin, a process that can be influenced by pH, temperature, and the presence of enzymes like β-lactamases.[1] The isolation of this compound is a critical step in various analytical procedures aimed at ensuring the quality, safety, and efficacy of amoxicillin-containing pharmaceutical products. This document outlines protocols for solid-phase extraction (SPE), liquid-liquid extraction (LLE), and high-performance liquid chromatography (HPLC) based isolation techniques.
Degradation Pathway of Amoxicillin to this compound
The primary degradation pathway of amoxicillin involves the opening of the β-lactam ring to form this compound. This hydrolysis reaction is a key consideration in the handling and analysis of amoxicillin samples.
Caption: Hydrolytic degradation of amoxicillin to this compound.
Section 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex matrices. For this compound, various SPE sorbents can be employed, with the choice depending on the sample matrix and the desired purity of the extract.
Experimental Workflow for SPE
References
Application Notes and Protocols for Amoxicilloic Acid Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin is a widely utilized β-lactam antibiotic. Its efficacy is intrinsically linked to the integrity of its β-lactam ring. A primary degradation pathway for amoxicillin is the hydrolysis of this ring, which results in the formation of amoxicilloic acid.[1][2] This degradation product is inactive and is considered a critical impurity. Therefore, monitoring the formation of this compound is essential for ensuring the quality, safety, and efficacy of amoxicillin-containing drug products.
Stability testing protocols are designed to provide evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5] These studies are crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[4][5]
Forced degradation studies, or stress testing, are a core component of stability programs. They are undertaken to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures used.[6][7][8] This document provides detailed protocols for conducting forced degradation studies on amoxicillin to generate and subsequently evaluate the stability of this compound, alongside a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for its quantification. All protocols are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][3][4][5]
Degradation Pathway and Kinetics
The principal mechanism of amoxicillin degradation is the hydrolytic cleavage of the four-membered β-lactam ring, which leads to the formation of this compound.[1][2] This process results in a complete loss of antibacterial activity. The rate of this degradation is significantly influenced by pH and temperature.[1] Amoxicillin is most stable in the pH range of 5.8-6.5.[9] Stability markedly decreases in highly acidic (pH < 2) or alkaline (pH > 8) conditions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. A validated stability-indicating high performance liquid chromatographic assay of amoxicillin [bpsa.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 8. usp-pqm.org [usp-pqm.org]
- 9. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Amoxicilloic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicilloic acid is the primary metabolite of amoxicillin, a widely used β-lactam antibiotic. The hydrolysis of the β-lactam ring in amoxicillin leads to the formation of this compound, a substance that lacks antibacterial activity.[1][2] The quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and understanding the degradation pathways of amoxicillin.[3] These application notes provide detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₁N₃O₆S | [1][4] |
| Molecular Weight | 383.42 g/mol | [1][4] |
| IUPAC Name | (2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | [1] |
| Formation | Hydrolysis of the β-lactam ring of amoxicillin.[1][2] | [1][2] |
| Stability | The formation of this compound from amoxicillin is pH and temperature-dependent. Amoxicillin is most stable in slightly acidic to neutral conditions (pH 5.8-6.5).[3][5] Degradation increases in highly acidic or alkaline environments and at elevated temperatures.[5][6][7] | [3][5][6][7] |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.
Protocol 1: Protein Precipitation (for Plasma/Serum Samples)
This is a simple and rapid method suitable for initial sample clean-up.[8]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC or LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
To 200 µL of plasma, urine, or homogenized tissue, add 50 µL of an appropriate internal standard solution.
-
Add 20 µL of 2M hydrochloric acid to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction with another 1 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and allows for significant concentration of the analyte.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of pre-treated sample (e.g., plasma diluted with a buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Analytical Methods
Method 1: HPLC with UV Detection
A cost-effective method for routine analysis.[9][10]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of phosphate buffer (pH 3) and acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Offers higher sensitivity and selectivity, making it the preferred method for bioanalysis.[11][12][13]
-
Column: C18 or polymeric reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11][13]
-
Flow Rate: 0.4 mL/min.[13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
MS/MS Transitions:
-
This compound: Precursor ion [M+H]⁺ at m/z 384.4, with a product ion at m/z 323.1.[11]
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the quantification of this compound.
Table 1: LC-MS/MS Method Performance in Chicken Tissue [11]
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| This compound | 0.9968 - 0.9999 | 0.10 - 2.20 | 0.30 - 8.50 |
Table 2: LC-MS/MS Method Performance in Pig Tissues [12]
| Analyte | Linearity | Precision | Trueness | Limit of Quantification (LOQ) |
| This compound | Validated | Validated | Validated | Validated |
Table 3: HPLC-UV Method for Amoxicillin in Human Plasma (for reference) [14]
| Parameter | Value |
| Linearity Range | 1 - 100 mg/L |
| Correlation Coefficient (r) | ≥0.98 |
| Intra-assay Precision | ≤15% |
| Accuracy | ±15% |
| Limit of Quantification (LOQ) | 0.5 mg/L |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Formation of this compound from amoxicillin.
References
- 1. This compound | C16H21N3O6S | CID 446954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usp-pqm.org [usp-pqm.org]
- 4. clearsynth.com [clearsynth.com]
- 5. benchchem.com [benchchem.com]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. discovery.researcher.life [discovery.researcher.life]
Application of Amoxicilloic Acid in Drug Degradation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This degradation leads to the formation of various products, with amoxicilloic acid being a principal and initial degradation product.[1][2][3] The presence of this compound and other degradation products can lead to a loss of therapeutic efficacy and potentially cause adverse effects, including allergic reactions.[4][5] Therefore, the study of amoxicillin degradation and the characterization of its degradation products, such as this compound, are critical aspects of drug development, stability testing, and quality control.
These application notes provide a comprehensive overview of the role of this compound in the degradation studies of amoxicillin. Detailed experimental protocols for forced degradation studies are presented to enable researchers to identify and quantify degradation products, thereby facilitating the development of stability-indicating analytical methods.
Significance of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than those used for accelerated stability studies.[1] The goal is to generate degradation products and gain insight into the degradation pathways of the drug molecule.[1] For amoxicillin, these studies are crucial for:
-
Elucidating Degradation Pathways: Identifying the likely degradation products that may form under various environmental conditions.[1]
-
Developing Stability-Indicating Methods: Ensuring that the analytical methods can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1]
-
Understanding Molecular Stability: Gaining insight into the inherent stability of the amoxicillin molecule and its susceptibility to different stress factors.[1]
-
Informing Formulation and Packaging Development: Guiding the development of stable formulations and the selection of appropriate packaging to protect the drug from degradation.[1]
Amoxicillin Degradation Pathway
The primary degradation pathway of amoxicillin involves the hydrolysis of the strained β-lactam ring, which results in the formation of this compound.[1][2][6] This inactive metabolite can undergo further degradation to other products, such as amoxicillin diketopiperazine.[2][4] The degradation of amoxicillin is influenced by factors such as pH, temperature, and the presence of metal ions.[3][7]
Simplified degradation pathway of amoxicillin.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of amoxicillin.[1] The following protocols describe common stress conditions applied in these studies. A control sample, protected from the specific stress condition, should always be prepared and analyzed alongside the stressed samples.[1] The target degradation is typically in the range of 5-20% to ensure the formation of primary degradation products without excessive secondary degradation.[1]
Acid Hydrolysis
-
Preparation of Amoxicillin Solution: Prepare a stock solution of amoxicillin in a suitable solvent (e.g., water or methanol).[2]
-
Stress Condition: Mix the stock solution with an equal volume of an acid, such as 0.1 M HCl.[2]
-
Incubation: Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration.[2]
-
Neutralization: After the incubation period, neutralize the solution with a suitable base (e.g., 0.1 M NaOH).
-
Analysis: Dilute the solution to a suitable concentration for analysis by a stability-indicating method, such as RP-HPLC.[1]
Alkaline Hydrolysis
-
Preparation of Amoxicillin Solution: Prepare a stock solution of amoxicillin.
-
Stress Condition: Subject the drug substance and drug product to 0.015 M NaOH at 25°C for 15 minutes.[8]
-
Neutralization: Neutralize the solution with a suitable acid (e.g., HCl solution).[8]
-
Analysis: Dilute the solution to a suitable concentration for analysis.
Oxidative Degradation
-
Preparation of Amoxicillin Solution: Prepare a stock solution of amoxicillin.
-
Stress Condition: To 1 mL of the amoxicillin stock solution, add 1 mL of 1.5% hydrogen peroxide (H₂O₂).[1]
-
Incubation: Keep the mixture at room temperature (25°C) for 30 minutes.[1][8]
-
Analysis: Dilute the solution to a suitable concentration for analysis.
Thermal Degradation (Dry Heat)
-
Sample Preparation: Place a thin layer of the amoxicillin powder in a glass flask.
-
Stress Condition: Expose the sample to dry heat in an oven at 105°C for 3 hours.[8]
-
Sample Processing: After cooling, dissolve the powder in an appropriate solvent and dilute to a suitable concentration for analysis.[1]
Photodegradation
-
Sample Preparation: Prepare a solution of amoxicillin.
-
Stress Condition: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter at 25°C.[8] A control sample should be wrapped in aluminum foil to protect it from light.[1]
-
Analysis: After the exposure period, dilute the solutions to a suitable concentration for analysis.[1]
Experimental workflow for forced degradation studies.
Quantitative Data Summary
The extent of amoxicillin degradation is highly dependent on the stress conditions applied. The following table summarizes typical conditions and observed degradation compiled from various studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Approximate Degradation (%) | Reference |
| Alkaline Hydrolysis | 0.015 M NaOH | 25°C | 15 min | ~50 | [8][9] |
| Acid Hydrolysis | 0.375 M HCl | 25°C | 30 min | Not specified | [8] |
| Oxidative Degradation | 1.5% H₂O₂ | 25°C | 30 min | Not specified | [1][8] |
| Thermal (Dry Heat) | 105°C | 3 hours | ≥ 10 | [8][9] | |
| Thermal (Wet Heat) | 105°C | 3 hours | ≥ 10 | [8][9] | |
| Photodegradation | 1.2 million lux hours | 25°C | 17 days | Not significant for Amoxicillin, but some degradation products are susceptible | [8][9][10] |
Analytical Methodology
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for separating and quantifying amoxicillin from its degradation products, including this compound.[1]
Typical RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.4) and methanol (95:5 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 230 nm.[3]
-
Column Temperature: 30°C.[3]
-
Autosampler Temperature: 4°C.[3]
Conclusion
Forced degradation studies are an indispensable tool in the pharmaceutical development of amoxicillin.[1] By systematically applying various stress conditions and utilizing a validated stability-indicating analytical method, researchers can gain a comprehensive understanding of the degradation profile of amoxicillin, with a key focus on the formation of this compound.[1] This knowledge is paramount for ensuring the quality, safety, and efficacy of amoxicillin-containing drug products.[1] The protocols and data presented in these application notes provide a solid foundation for initiating and conducting robust forced degradation studies for amoxicillin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scielo.br [scielo.br]
Troubleshooting & Optimization
troubleshooting amoxicilloic acid degradation in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of amoxicillin into amoxicilloic acid and other byproducts in experimental samples.
Troubleshooting Guide
Issue 1: Rapid degradation of amoxicillin in freshly prepared aqueous solutions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate pH | Amoxicillin is most stable in slightly acidic conditions. Adjust the pH of your solution to a range of 5.8-6.5 using a citrate buffer to slow degradation. Both acidic and alkaline conditions significantly accelerate the hydrolysis of the β-lactam ring. |
| High Temperature | Temperature accelerates the degradation of amoxicillin. Prepare solutions on an ice bath and store them at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures immediately after preparation. |
| Presence of Metal Ions | Certain metal ions, like copper and zinc, can catalyze the hydrolysis of amoxicillin. Use high-purity water and inert containers, such as borosilicate glass or polypropylene, to avoid metal leaching. |
| Enzymatic Degradation | The presence of β-lactamase enzymes will lead to the rapid hydrolysis and inactivation of amoxicillin. Ensure all glassware and equipment are sterile and handle samples in an environment free of enzymatic contamination. |
Issue 2: Inconsistent or inaccurate results in HPLC analysis of amoxicillin samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation during Sample Preparation | Minimize the time between thawing/preparation and injection. Keep samples in an autosampler cooled to 4°C to maintain stability. |
| Inappropriate Mobile Phase pH | The mobile phase pH is crucial for both stability and chromatographic separation. A slightly acidic mobile phase is generally preferred. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of amoxicillin (pKa1 ≈ 2.4, pKa2 ≈ 7.4). |
| Co-elution with Degradation Products | Degradation products may have similar retention times to amoxicillin, leading to inaccurate quantification. Perform forced degradation studies to identify the retention times of major degradation products and ensure your analytical method can resolve them from the parent peak. |
| Carryover | Residual amoxicillin or its degradation products from previous injections can affect subsequent analyses. Implement a robust needle and column wash protocol between injections to prevent carryover. |
| Adsorption to Surfaces | Amoxicillin can adsorb to glass and plastic surfaces, leading to lower measured concentrations. Use silanized glass vials or polypropylene vials to minimize this effect. |
Quantitative Data on Amoxicillin Stability
The stability of amoxicillin is highly dependent on various factors. The following table summarizes the shelf-life (t90) of amoxicillin under different conditions.
| Concentration | pH | Temperature (°C) | Shelf-life (t90) | Reference |
| 1 mg/mL | 6.53 | 40 | 4.85 hours | |
| 1 mg/mL | 6.53 | 25 | 22.8 hours | |
| 15 mg/mL | 8.34 | 40 | 0.11 hours | |
| 25 mg/mL | Not specified | 18-26 | 12 hours | |
| 25 mg/mL | Not specified | 4-8 | 24 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of Amoxicillin
This protocol outlines the procedure for intentionally degrading amoxicillin under various stress conditions to identify its degradation products and to develop a stability-indicating analytical method.
Materials:
-
Amoxicillin reference standard
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm)
-
Controlled temperature chamber/oven
Procedure:
-
Preparation of Stock Solution: Dissolve a known amount of amoxicillin in a suitable solvent (e.g., water or a buffer solution) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration. At predetermined time points, withdraw aliquots and neutralize them with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock
Technical Support Center: Optimizing HPLC Separation of Amoxicillin and Amoxicilloic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of amoxicillin and its primary degradation product, amoxicilloic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of amoxicillin, and why is it important to separate it?
A1: The primary degradation product of amoxicillin is this compound, which is formed by the hydrolysis of the β-lactam ring.[1] It is crucial to separate and quantify this compound to assess the stability and purity of amoxicillin in pharmaceutical formulations. The presence of degradation products can impact the efficacy and safety of the drug.[2]
Q2: What type of HPLC column is typically used for the separation of amoxicillin and this compound?
A2: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the separation of amoxicillin and this compound.[1][3][4] These columns provide good retention and separation for these relatively polar compounds.
Q3: What is a typical mobile phase for this separation?
A3: A common mobile phase consists of a phosphate buffer and an organic modifier, such as methanol or acetonitrile.[1][5][6] The buffer is essential for controlling the pH, which significantly influences the retention and peak shape of both analytes. A typical starting point is a mixture of phosphate buffer (pH around 4.4-5.0) and a small percentage of organic solvent (e.g., 95:5 v/v).[1]
Q4: What detection wavelength is recommended for amoxicillin and this compound?
A4: UV detection is commonly employed, with wavelengths typically set between 220 nm and 230 nm for simultaneous determination.[7][8] Some methods also use detection at higher wavelengths, such as 283 nm, for amoxicillin alone.[5][6]
Q5: How can I prevent the degradation of amoxicillin in my sample solutions?
A5: To minimize degradation, it is recommended to prepare sample solutions in a slightly acidic buffer (e.g., citrate buffer at pH 6.0) and keep them cooled, for instance, in an autosampler set at 4°C.[1] Analysis should be performed as soon as possible after sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of amoxicillin and this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution | - Inappropriate mobile phase pH.- Incorrect mobile phase composition.- Column degradation. | - Optimize Mobile Phase pH: The ionization of both amoxicillin and this compound is pH-dependent. Adjusting the pH of the mobile phase can significantly alter their retention times and improve separation.[9] A systematic evaluation of pH in the range of 3.5 to 5.0 is recommended.- Adjust Organic Modifier Concentration: Vary the percentage of methanol or acetonitrile in the mobile phase. A lower organic content generally increases retention.- Use a New or Different Column: If the column is old or has been used extensively, its performance may be compromised. Consider replacing it with a new column of the same type or trying a different stationary phase (e.g., C8 instead of C18). |
| Peak Tailing | - Interaction with active silanols on the column packing.- Inadequate buffering of the mobile phase.- Column overload. | - Use a Lower pH Mobile Phase: A lower pH (e.g., around 3.5) can suppress the ionization of silanol groups on the silica support, reducing secondary interactions that cause tailing.[10]- Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups.- Reduce Sample Concentration: Injecting a lower concentration of the sample can prevent column overload. |
| Peak Fronting | - Column overload.- Poor sample solubility in the mobile phase. | - Dilute the Sample: Reduce the concentration of the sample being injected.- Ensure Sample is Dissolved in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility and good peak shape. |
| Split Peaks | - Clogged column frit.- Void at the column inlet.- Sample solvent incompatible with the mobile phase. | - Backflush the Column: If permitted by the manufacturer, backflushing the column can help to remove particulates from the inlet frit.- Replace the Column: If a void has formed at the head of the column, it will likely need to be replaced.- Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker eluotropic strength than the mobile phase. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Leaks in the system. | - Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.- Use a Column Oven: Maintaining a constant column temperature will improve retention time reproducibility.- Check for Leaks: Inspect all fittings and connections for any signs of leakage. |
| Ghost Peaks | - Contamination from the sample, solvent, or system.- Late eluting peaks from a previous injection. | - Run a Blank Gradient: Injecting a blank solvent can help identify the source of the ghost peaks.- Implement a Column Wash Step: After each run or sequence, wash the column with a strong solvent (e.g., 100% acetonitrile) to elute any strongly retained compounds. |
Data Presentation
Table 1: Typical HPLC Parameters for Amoxicillin and this compound Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 4.4) : Methanol (95:5 v/v)[1] | 0.02 M KH2PO4 buffer (pH 3.5) : Acetonitrile (65:35 v/v)[10] | Acetonitrile : 0.2M Potassium dihydrogen phosphate buffer (pH 3.0) (22:78 v/v)[6] |
| Flow Rate | 1.0 mL/min[1][5] | 1.0 mL/min[10] | 1.0 mL/min[6] |
| Detection | UV at 229 nm | UV at 228 nm[10] | UV at 283 nm[6] |
| Column Temp. | 30°C[1] | Ambient | Ambient |
| Injection Vol. | 20 µL | 20 µL | 20 µL[5] |
| Retention Time (Amoxicillin) | ~5.2 min | ~3.5 min | ~6.4 min[6] |
| Retention Time (this compound) | Varies, typically elutes earlier than amoxicillin | Varies | Varies |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Amoxicillin and this compound
This protocol provides a general isocratic method suitable for routine analysis.
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.05 M potassium dihydrogen phosphate).
-
Adjust the pH of the buffer to 4.4 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the phosphate buffer and HPLC-grade methanol in a 95:5 (v/v) ratio.[1]
-
Degas the mobile phase by sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of amoxicillin and this compound reference standards in the mobile phase to create a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
-
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
For dosage forms (e.g., capsules), empty and weigh the contents of several capsules to determine the average weight. Dissolve a portion of the pooled powder, equivalent to a single dose, in a suitable volume of mobile phase.[5]
-
Sonicate the sample solution for approximately 15-20 minutes to ensure complete dissolution.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and C18 column with the mobile phase until a stable baseline is achieved.
-
Set the column temperature to 30°C.[1]
-
Inject the standard and sample solutions.
-
Monitor the chromatogram at the chosen wavelength (e.g., 229 nm).
-
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: Primary degradation pathway of amoxicillin.
References
- 1. benchchem.com [benchchem.com]
- 2. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. agilent.com [agilent.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Technical Support Center: Amoxicilloic Acid Purification Processes
Welcome to the Technical Support Center for amoxicilloic acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of amoxicillin and the management of its primary degradant, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Crystallization Issues
Question 1: My amoxicillin crystallization is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yield in amoxicillin crystallization is a frequent challenge. The primary causes and troubleshooting steps are outlined below:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Troubleshooting: Before discarding the filtrate (mother liquor), test for residual product by dipping a glass stirring rod into the liquid and allowing the solvent to evaporate. A significant solid residue indicates a high concentration of dissolved amoxicillin. You can recover this by concentrating the mother liquor and attempting a second crystallization. For future experiments, use the minimum amount of hot solvent required to dissolve the crude amoxicillin.
-
-
Inappropriate pH: Amoxicillin's solubility is highly pH-dependent. Crystallization is typically performed at its isoelectric point (around pH 4.7-5.5), where it is least soluble.[1][2]
-
Troubleshooting: Carefully monitor and adjust the pH of your crystallization medium. A continuous crystallization process might involve acidifying the amoxicillin solution and then carefully adding an alkali to reach the target pH for precipitation.[3]
-
-
Presence of Impurities: Degradation products, such as this compound, and precursors from the synthesis, like 4-hydroxyphenylglycine (4-HPG), can inhibit nucleation and crystal growth, leading to lower yields.[1][4]
-
Troubleshooting:
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice, which may necessitate further purification steps that reduce the overall yield.
-
Troubleshooting: Allow the crystallization mixture to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Question 2: My amoxicillin is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when amoxicillin separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high concentration of impurities, which can depress the melting point of the solid, or if the boiling point of the solvent is higher than the melting point of the impure amoxicillin.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Attempt to cool the solution more slowly.
-
If the problem persists, consider a different solvent system or pre-purify the crude material to remove impurities that are causing the issue.
-
Impurity and Degradation Issues
Question 3: I am observing a significant peak corresponding to this compound in my HPLC analysis. How can I minimize its formation?
Answer:
This compound is the primary hydrolysis product of amoxicillin, resulting from the opening of the β-lactam ring. Its formation is accelerated by several factors:
-
pH: Amoxicillin is most stable in a slightly acidic to neutral pH range (approximately 5.8-6.5).[7] Both strongly acidic (pH < 2) and alkaline (pH > 8) conditions significantly increase the rate of degradation to this compound.
-
Mitigation: Maintain the pH of your solutions within the optimal stability range whenever possible. Use buffered solutions for sample preparation and analysis.
-
-
Temperature: The degradation of amoxicillin is temperature-dependent; higher temperatures accelerate the hydrolysis process.[8][9][10]
-
Mitigation: Keep amoxicillin solutions cool. Prepare samples fresh and store them at refrigerated or frozen temperatures if they cannot be analyzed immediately. When performing reactions or purifications, use the lowest effective temperature.
-
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of amoxicillin.
-
Mitigation: Use high-purity water and ensure that all glassware and equipment are thoroughly cleaned and free of metal contaminants.
-
Question 4: What are other common impurities I should be aware of during amoxicillin purification?
Answer:
Besides this compound, several other process-related and degradation impurities can be present. These are often designated by letters in pharmacopeias. Common examples include:
-
Amoxicillin Dimer (Impurity J): Formed from the interaction of two amoxicillin molecules.
-
(4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid (Amoxicillin Diketopiperazine or Impurity C): An intramolecular cyclization product.[11]
-
6-Aminopenicillanic acid (6-APA): A key starting material in the synthesis of amoxicillin.
-
4-Hydroxyphenylglycine (4-HPG): Another key precursor in the synthesis.
The presence and levels of these impurities should be monitored using a validated analytical method, such as HPLC.
Data Presentation
Table 1: Influence of pH and Temperature on Amoxicillin Stability
This table summarizes the degradation kinetics of amoxicillin at different pH values and temperatures. The rate constant (k) indicates the speed of degradation, while the half-life (t½) represents the time it takes for 50% of the amoxicillin to degrade.
| Temperature (°C) | pH | Degradation Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) | Reference(s) |
| 35 | 1.2 | 0.143 | 4.85 | [7] |
| 35 | 5.0 | 0.007 | 99.0 | [7] |
| 35 | 7.5 | 0.028 | 24.8 | [7] |
| 40 | 6.53 | 0.143 | 4.85 | [7] |
| 50 | 5.0 | 0.023 | 30.1 | [7] |
Data is illustrative and compiled from various sources. Exact values can vary based on buffer composition and ionic strength.
Experimental Protocols
Protocol 1: Purification of Amoxicillin by Recrystallization
This protocol provides a general method for the purification of crude amoxicillin, aiming to minimize the presence of this compound and other impurities.
Materials:
-
Crude amoxicillin
-
Deionized water
-
Dilute HCl or NaOH for pH adjustment
-
pH meter or pH strips
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude amoxicillin solid. Add a minimal amount of deionized water and begin stirring.
-
pH Adjustment for Dissolution: Slowly add dilute HCl to the suspension to lower the pH. Amoxicillin will dissolve at a more acidic pH. Aim for a pH where the solid completely dissolves, but avoid excessively low pH to minimize degradation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
pH Adjustment for Crystallization: While stirring, slowly add dilute NaOH to the clear solution to raise the pH to the isoelectric point of amoxicillin (approximately 4.7-5.5).[1][2] The solution will become cloudy as amoxicillin begins to precipitate.
-
Cooling and Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the final product using a suitable method, such as HPLC.
Protocol 2: HPLC Analysis of Amoxicillin and this compound
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for the separation and quantification of amoxicillin and its impurities.
Instrumentation and Conditions:
-
HPLC System: A liquid chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. A common mobile phase is a 95:5 (v/v) mixture of potassium dihydrogen phosphate buffer and methanol.[12] The pH of the buffer is critical and should be optimized for separation, often around pH 3-5.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Mobile Phase Preparation: Prepare the buffer and organic modifier. Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of amoxicillin reference standard and this compound standard (if available) in the mobile phase to create stock solutions. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the amoxicillin sample to be analyzed and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the amount of amoxicillin and this compound in the sample by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Amoxicillin degradation pathway to this compound.
Caption: General workflow for amoxicillin purification by crystallization.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN111518119A - Continuous amoxicillin crystallization process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Purification of amoxicillin trihydrate by impurity-coformer complexation in solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. benchchem.com [benchchem.com]
Navigating the Challenges of Amoxicilloic Acid Stability in Acidic Environments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the stability of amoxicilloic acid's parent compound, amoxicillin, in acidic solutions. Through a series of troubleshooting guides and frequently asked questions, this resource aims to provide actionable solutions and a deeper understanding of the factors governing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of amoxicillin in acidic solutions?
A1: The primary degradation pathway of amoxicillin in acidic solutions is the hydrolysis of its β-lactam ring, which leads to the formation of the inactive degradation product, this compound.[1][2] This process is catalyzed by hydrogen ions and leads to a loss of antibacterial activity.[3] In extremely acidic conditions (below pH 2), this hydrolysis is particularly rapid.[3][4]
Q2: How does pH affect the stability of amoxicillin?
A2: Amoxicillin's stability is highly dependent on the pH of the solution, exhibiting a U-shaped pH-rate profile.[3] It is most stable in a slightly acidic to neutral pH range, generally between pH 5 and 7.[3][5] As the pH becomes more acidic or alkaline, the degradation rate significantly increases.[1][3]
Q3: What is the impact of temperature on amoxicillin degradation in acidic solutions?
A3: Increased temperature accelerates the degradation of amoxicillin.[6][7] It is crucial to maintain cool and controlled temperatures during experiments and storage to ensure the integrity of amoxicillin solutions.[1][6]
Q4: Can other substances in my formulation affect amoxicillin stability?
A4: Yes, certain substances can catalyze the degradation of amoxicillin. Metal ions, particularly copper and zinc, have been shown to accelerate hydrolysis.[1] The composition of the buffer system can also have a catalytic effect.[8]
Q5: How can I improve the stability of amoxicillin in an acidic medium?
A5: Several strategies can be employed to enhance amoxicillin stability. The use of cyclodextrins, such as β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can form inclusion complexes that protect the amoxicillin molecule.[5][9] Additionally, magnesium salts of glutamic and aspartic acids have been shown to improve stability.[5][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of amoxicillin potency in solution. | Highly acidic pH of the solution. | Adjust the pH of your solution to the optimal stability range of amoxicillin (pH 5-7), if experimentally permissible.[3][5] |
| Elevated storage or experimental temperature. | Store stock solutions and conduct experiments at controlled, cool temperatures (e.g., refrigerated or on ice).[1][6] | |
| Presence of catalytic metal ions. | Use high-purity water and containers that do not leach metal ions. Consider the use of a chelating agent if metal ion contamination is suspected.[1] | |
| Inconsistent results in HPLC analysis. | Degradation during sample preparation or analysis. | Minimize the time between sample preparation and injection. Use a cooled autosampler (e.g., 4°C). Ensure the mobile phase pH is within the optimal stability range for amoxicillin.[1] |
| Formation of unknown peaks in chromatogram. | Amoxicillin degradation into various byproducts. | The primary degradation product in acidic conditions is this compound. Other potential degradation products include amoxicillin diketopiperazine-2,5-dione.[2][10] Use a validated stability-indicating HPLC method to identify and quantify these products.[2] |
Quantitative Data Summary
The stability of amoxicillin is significantly influenced by both pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of Temperature on Amoxicillin Stability
| Temperature | Time to 90% of Initial Concentration (t90) | Reference |
| 4°C | 80.3 hours | [6][11] |
| 25°C | 24.8 hours | [6][11] |
| 37°C | 9 hours | [6][11] |
Table 2: Degradation of Amoxicillin at Different pH Values (37°C for 24 hours)
| pH | Stability | Reference |
| 1 | Significant degradation | [3] |
| 5 | Most stable, no further degradation observed | [3] |
| 10 | Significant degradation | [3] |
Experimental Protocols
Protocol 1: Stability Testing of Amoxicillin in an Acidic Solution
This protocol outlines a general procedure for assessing the stability of amoxicillin in a prepared acidic solution.
-
Preparation of Acidic Buffer: Prepare a buffer solution at the desired acidic pH (e.g., pH 1.2 to simulate gastric fluid) using appropriate reagents (e.g., KCl/HCl).
-
Amoxicillin Solution Preparation: Accurately weigh and dissolve a known amount of amoxicillin in the prepared acidic buffer to achieve the target concentration.
-
Incubation: Maintain the solution at a constant, controlled temperature (e.g., 37°C) in a water bath or incubator.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.
-
Sample Quenching (Optional but Recommended): Immediately neutralize or dilute the sample in a buffer at a pH where amoxicillin is stable (e.g., pH 6.0 citrate buffer) and cool to stop further degradation.
-
Analysis: Quantify the remaining amoxicillin concentration in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of amoxicillin versus time to determine the degradation kinetics and calculate parameters such as the degradation rate constant and half-life.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Amoxicillin Quantification
This protocol provides a typical HPLC method for the analysis of amoxicillin.
-
Instrumentation: A standard HPLC system with a UV detector.[2]
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate or citrate buffer, pH adjusted to be within the stable range of amoxicillin) and an organic modifier like methanol or acetonitrile.[2]
-
Flow Rate: A typical flow rate is around 1.0 mL/minute.[2]
-
Detection Wavelength: UV detection is often performed at 220 nm or 230 nm.[2]
-
Sample Preparation: Dilute samples with the mobile phase or a suitable stable buffer to a concentration within the linear range of the calibration curve.
-
Quantification: Use a calibration curve generated from amoxicillin standards of known concentrations to determine the concentration in the samples.
Visualizing the Process
To better understand the factors and processes involved in this compound stability studies, the following diagrams illustrate the degradation pathway and a typical experimental workflow.
Caption: Primary degradation pathway of amoxicillin to this compound.
Caption: General workflow for amoxicillin stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvements of Amoxicillin Stability in Acidic Environment | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
amoxicilloic acid assay optimization for sensitivity and specificity
Welcome to the technical support center for the analysis of amoxicilloic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges in optimizing assays for sensitivity and specificity.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2] For detection, Mass Spectrometry (MS/MS) is the gold standard for achieving high sensitivity and specificity, particularly in complex biological matrices like plasma or tissue.[1][3][4] HPLC with Ultraviolet (UV) detection is also used, but it is generally less sensitive.[2] To enhance the sensitivity of HPLC methods, pre-column or post-column derivatization to form fluorescent compounds can be employed.[5][6]
Q2: How can I improve the sensitivity of my assay for trace-level detection of this compound?
A2: To enhance sensitivity, consider the following strategies:
-
Use a More Sensitive Detector: Transitioning from a UV detector to a tandem mass spectrometer (MS/MS) will significantly increase sensitivity and specificity.[1][4] MS/MS allows for detection in Multiple Reaction Monitoring (MRM) mode, which is highly selective.[1]
-
Optimize Sample Preparation: Employ Solid Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[1][7] This reduces ion suppression in MS-based methods and lowers baseline noise.[8]
-
Chemical Derivatization: this compound can be derivatized to introduce a fluorophore, allowing for highly sensitive fluorescence detection (FLD).[5][9] Reagents like AccQ-Fluor or fluorescamine can be used for this purpose.[5][6]
-
Optimize Mass Spectrometry Parameters: In LC-MS/MS, carefully optimize ion source parameters (e.g., spray voltage, temperature) and select the most abundant and specific MRM transitions.[4][8] Operating in positive ionization mode has shown to be more sensitive for amoxicillin and its related compounds.[4]
Q3: What are the critical stability considerations for this compound in analytical samples?
A3: this compound is the hydrolyzed, inactive form of amoxicillin, resulting from the opening of the β-lactam ring.[10][11] The stability of amoxicillin, and thus the concentration of this compound, is highly dependent on pH and temperature.[11][12] Amoxicillin is most stable in slightly acidic conditions (optimal pH ~5.8-6.5).[11][13] Both highly acidic and alkaline conditions accelerate its degradation into this compound.[10][11] Therefore, it is crucial to control the pH and temperature of samples and standards. Samples should be prepared fresh, kept on ice or at refrigerated temperatures (2-8°C), and analyzed promptly.[11] For long-term storage, freezing at -70°C or -80°C is recommended.[1][4]
Q4: How do I chromatographically resolve this compound from its parent compound, amoxicillin?
A4: Achieving good separation requires careful optimization of the chromatographic conditions. Reversed-phase chromatography on a C18 column is most common.[1][2] Key parameters to adjust include:
-
Mobile Phase pH: The pH affects the ionization state and retention of both amphoteric compounds. Adjusting the pH can significantly alter selectivity.[14]
-
Mobile Phase Composition: Using a gradient elution with an organic modifier like acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate or formic acid) allows for the effective separation of these closely related compounds.[1][3][4]
-
Column Chemistry: While C18 columns are standard, other column chemistries, such as polar-embedded or polar-endcapped columns, can offer different selectivity and improved peak shape.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may be encountered during the development and execution of an this compound assay.
Chromatographic & Detection Issues
| Problem | Potential Causes | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Detection Method: UV detection may not be sensitive enough for trace analysis.[8] | • Switch to a more sensitive detector like a mass spectrometer (MS/MS) or use fluorescence detection with derivatization.[4][5] |
| Ion Suppression (MS): Co-eluting matrix components suppress the ionization of the target analyte.[8] | • Improve sample cleanup using Solid Phase Extraction (SPE).[1][7] • Optimize chromatography to separate the analyte from the interfering region. • Dilute the sample extract before injection.[15] | |
| Suboptimal MS Parameters: Ion source settings or MRM transitions are not optimized. | • Perform a full optimization of the ion source (spray voltage, gas flows, temperature) and collision energies for the specific analyte and instrument.[8] | |
| Poor Peak Shape (Tailing) | Secondary Interactions: The analyte's functional groups are interacting with active sites (e.g., acidic silanols) on the column packing.[14] | • Use a modern, high-purity, end-capped, or base-deactivated column. • Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[14] |
| Column Overload: The injected sample concentration is too high for the column's capacity.[14] | • Reduce the sample concentration or the injection volume.[14] | |
| Poor Peak Shape (Fronting) | Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase. | • Ensure the sample solvent is the same as or weaker than the initial mobile phase.[14] |
| Column Contamination/Void: The column inlet frit is partially blocked, or a void has formed in the packing material. | • Wash the column with a strong solvent.[14] If the problem persists, reverse-flush the column (if permitted by the manufacturer) or replace it.[16] | |
| Shifting Retention Times | Inconsistent Temperature: Fluctuations in ambient temperature affect chromatography. | • Use a column oven to maintain a constant, controlled temperature.[8][17] |
| Mobile Phase Changes: The mobile phase composition has changed due to evaporation of a volatile component or improper preparation. | • Prepare fresh mobile phase daily.[17] Keep solvent bottles capped to minimize evaporation. | |
| Poor Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions before injection. | • Increase the equilibration time between runs, especially for gradient methods.[17] |
Sample Preparation Issues
| Problem | Potential Causes | Recommended Solutions |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) is not optimal. | • Evaluate different sample preparation techniques. SPE often provides the highest and most consistent recoveries.[1] • Optimize SPE parameters: sorbent type, wash steps, and elution solvent.[1][7] |
| Analyte Degradation: Amoxicillin is degrading to this compound during sample handling and preparation. | • Keep samples cold (on ice or at 4°C) throughout the preparation process.[11] • Use a stabilizing buffer with a slightly acidic pH (e.g., pH 6.0).[11] • Process samples quickly and analyze them immediately or store them at -80°C.[4] | |
| High Matrix Effects (LC-MS/MS) | Insufficient Sample Cleanup: Endogenous components from the biological matrix (e.g., phospholipids, salts) are co-extracted with the analyte. | • Switch from protein precipitation to a more thorough cleanup method like SPE.[1] • Add extra wash steps during the SPE procedure to remove interferences. |
Performance Data of Analytical Methods
The following tables summarize quantitative data from various published methods for the analysis of amoxicillin and its metabolites, providing a benchmark for assay performance.
Table 1: LC-MS/MS Method Performance
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Amoxicillin | Human Plasma | 100 | 100 - 15000 | Not Specified | [7] |
| Amoxicillin | Human Plasma | 10.0 | 10 - 15000 | Not Specified | [3] |
| Amoxicillin | Human Plasma | 10.0 | 10 - 10000 | > 96% | [1] |
| Amoxicillin | Minipig Plasma & Milk | 10.0 | 10 - 10000 | > 94.1% | [4][18] |
| Amoxicillin | Human Plasma | 90 | Up to 100 µg/mL | 96.6% |
Table 2: HPLC Method Performance (UV and Fluorescence Detection)
| Analyte | Method | LLOQ / LOD (µg/mL) | Linearity Range (µg/mL) | Reference |
| Amoxicillin | HPLC-UV | LOD: 0.41, LOQ: 1.25 | 20 - 100 | [2] |
| Amoxicillin Derivative | HPLC-FLD | Not Specified | 5.0 - 30 | [5][9] |
| Amoxicillin Derivative | HPLC-FLD | LOD: 0.0012 (in eggs) | 0.005 - 0.8 | [19] |
Experimental Protocols
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a general procedure for the sensitive and specific quantification of this compound, adapted from methods developed for amoxicillin.[1][7]
1. Materials and Reagents
-
This compound and stable isotope-labeled internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and/or ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Strata-X)[1][7]
-
Control human plasma (K2-EDTA)
2. Preparation of Standards and QC Samples
-
Prepare stock solutions of this compound and the IS in a suitable solvent like methanol or a methanol:water mix.[1][7]
-
Prepare working standard solutions by diluting the stock solutions.
-
Spike blank plasma with working standards to create calibration curve (CC) standards and quality control (QC) samples at various concentrations (e.g., LLOQ, Low, Mid, High).[3][4]
3. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100-500 µL of plasma sample, add the internal standard solution.[1][7]
-
Acidify the sample by adding formic acid or phosphoric acid solution.[1][7]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with 1 mL of water or a weak organic wash).[1]
-
Elute the analyte and IS from the cartridge using 1 mL of a suitable solvent (e.g., mobile phase or methanol).[7]
-
Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase for injection.
4. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient: A typical gradient would start at high aqueous content (e.g., 95% A), ramp up the organic content (e.g., to 95% B) to elute the analyte, and then return to initial conditions to re-equilibrate.[4]
-
Injection Volume: 5 µL.[7]
-
MS Detector: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor → product ion transitions for the analyte and one for the IS.
Visualizations
Experimental and Analytical Workflow
The diagram below outlines the typical workflow for analyzing this compound in a biological matrix using LC-MS/MS.
Troubleshooting Logic: Low Signal Intensity
This decision tree provides a logical path for troubleshooting one of the most common assay problems: low or no signal for the target analyte.
References
- 1. zenodo.org [zenodo.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. pjoes.com [pjoes.com]
- 6. High-pressure liquid chromatographic determination of amoxicillin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wseas.com [wseas.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. usp-pqm.org [usp-pqm.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bvchroma.com [bvchroma.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Sensitive and rapid method for the quantitation of amoxicillin in minipig plasma and milk by LC-MS/MS: A contribution from the IMI ConcePTION project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
overcoming matrix effects in amoxicilloic acid LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of amoxicilloic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating matrix effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A1: Matrix effect is the alteration of ionization efficiency for an analyte by co-eluting, undetected components in the sample matrix.[1] In LC-MS, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[2] This phenomenon is a significant concern in bioanalysis because it can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[1] Biological matrices like plasma are complex and contain high concentrations of endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of this compound in the mass spectrometer source.[3]
Q2: My this compound signal is low and variable when analyzing plasma samples. How can I confirm if this is due to ion suppression?
A2: Low and inconsistent signal intensity is a classic sign of ion suppression.[2] To confirm this, two primary experiments are recommended:
-
Qualitative Assessment (Post-Column Infusion): This experiment identifies at what points during your chromatographic run suppression occurs. It involves infusing a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample onto the LC column. A significant drop in the constant signal baseline at the retention time of this compound confirms that co-eluting matrix components are causing suppression.
-
Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of the matrix effect. You compare the peak area of this compound spiked into a blank matrix after extraction to the peak area of the same concentration in a clean solvent (e.g., mobile phase). The ratio of these areas, known as the Matrix Factor (MF), provides a quantitative measure of suppression or enhancement.[1]
Q3: What is the best way to calculate the Matrix Effect (ME)?
A3: The Matrix Effect is calculated using the post-extraction spike method with the following formula:
ME (%) = (A / B) x 100
Where:
-
A is the peak area of the analyte spiked into a pre-extracted blank matrix sample.
-
B is the peak area of the analyte in a neat solution (solvent) at the same concentration.
A value < 100% indicates ion suppression, while a value > 100% signifies ion enhancement. A value of 100% means no matrix effect is observed.
Q4: What is the most effective strategy to overcome matrix effects for this compound?
A4: A multi-faceted approach is most effective, but the single most critical step is optimizing sample preparation to remove interfering endogenous components before analysis.[3] This is typically followed by chromatographic optimization and the use of a suitable internal standard.
Q5: Which sample preparation technique is best for this compound in plasma?
A5: While simple Protein Precipitation (PPT) is fast, it is often the least effective method for removing matrix components, especially phospholipids, leading to significant ion suppression.[2][4] Liquid-Liquid Extraction (LLE) can provide cleaner extracts but may result in lower recovery for polar compounds like this compound. Solid-Phase Extraction (SPE) is generally the most effective technique as it provides superior cleanup of complex biological samples, leading to a significant reduction in matrix effects.[4][5]
Q6: What type of internal standard (IS) should I use for this compound?
A6: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will experience the same degree of matrix effect, thus effectively compensating for signal suppression or enhancement and improving accuracy and precision. If a SIL-IS for this compound is unavailable, a SIL-IS of the parent drug, amoxicillin-d4, is the next best choice.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
-
Issue: You observe a lower-than-expected signal, poor reproducibility, or inconsistent results for this compound.
-
Actionable Steps:
-
Initial Assessment: Review your chromatograms for common signs of ion suppression, such as poor peak shape, decreased peak area, and inconsistent retention times.
-
Qualitative Assessment (Post-Column Infusion): Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression is occurring. This technique involves continuously infusing a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal indicates the retention times where matrix components are causing suppression.
-
Quantitative Assessment (Matrix Effect Calculation): Quantify the extent of ion suppression by comparing the signal response of this compound in a neat solution (mobile phase) versus a post-extraction spiked matrix sample.
-
Figure 1. A workflow for diagnosing matrix effects in LC-MS analysis.
Guide 2: Mitigating and Overcoming Matrix Effects
-
Issue: Matrix effects have been confirmed and are impacting data quality.
-
Actionable Steps:
-
Optimize Sample Preparation (Highest Impact):
-
Switch to SPE: If using Protein Precipitation, switch to a Solid-Phase Extraction (SPE) method. Polymeric reversed-phase or mixed-mode cartridges are highly effective at removing phospholipids and other interferences.[2]
-
Refine LLE: If using Liquid-Liquid Extraction, optimize the solvent choice and pH to improve the removal of interferences while maintaining analyte recovery.
-
-
Optimize Chromatography:
-
Improve Separation: Modify your LC gradient to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Use a Different Column: Consider a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) to alter selectivity and move the analyte away from interferences.
-
-
Implement a Better Internal Standard:
-
Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound or amoxicillin. This is the most reliable way to compensate for matrix effects that cannot be eliminated through sample cleanup.
-
-
Dilute the Sample:
-
If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.
-
-
Figure 2. A logical workflow for mitigating confirmed matrix effects.
Data Presentation
The choice of sample preparation method has a profound impact on the degree of matrix effect. While specific quantitative data for this compound is sparse, the general trend for polar, acidic analytes in plasma is well-documented. Solid-Phase Extraction consistently provides cleaner extracts than Protein Precipitation.[2][4]
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Rationale & Reference |
| Matrix Effect | Significant Ion Suppression | Minimal Ion Suppression | SPE is highly effective at removing phospholipids and other interferences that cause ion suppression. PPT is non-selective and leaves these components in the final extract.[2][4] |
| Analyte Recovery | High but variable | High and reproducible | SPE protocols can be optimized for high, consistent recovery, whereas PPT recovery can be affected by analyte adsorption to the precipitated protein. |
| Process Efficiency | Low to Moderate | High | Although PPT is faster, the resulting ion suppression leads to lower overall process efficiency (Recovery x Matrix Effect). SPE yields a much cleaner final sample, improving overall method performance. |
| Throughput | High | Moderate to High (with 96-well plates) | PPT is inherently faster per sample, but modern 96-well SPE plates allow for high-throughput processing. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for this compound in plasma.
Materials:
-
Blank human plasma (K2-EDTA) from at least 6 different sources.
-
This compound certified reference standard.
-
Your chosen sample preparation materials (e.g., SPE cartridges).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
Procedure:
-
Prepare Set A (Analyte in Post-Extracted Matrix):
-
Dispense blank plasma into a set of tubes.
-
Perform your complete sample extraction procedure (e.g., SPE).
-
Evaporate the final eluate to dryness.
-
Reconstitute the extract with a solution containing a known concentration of this compound (e.g., 100 ng/mL in mobile phase).
-
-
Prepare Set B (Analyte in Neat Solution):
-
Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as used in Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples using your LC-MS/MS method.
-
Record the mean peak area for this compound from Set A and Set B.
-
-
Calculation:
-
Calculate the Matrix Effect using the formula: ME (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100 .
-
Protocol 2: Recommended Solid-Phase Extraction (SPE) Method for Plasma
Objective: To effectively remove matrix interferences from plasma samples prior to LC-MS analysis of this compound. This protocol uses a polymeric reversed-phase cartridge.
Materials:
-
Polymeric SPE cartridges (e.g., Oasis HLB, 30 mg/1 cc).
-
Human plasma sample (e.g., 200 µL).
-
Internal Standard working solution (e.g., Amoxicillin-d4).
-
4% Phosphoric acid in water.
-
Methanol, Acetonitrile, Water (LC-MS grade).
-
SPE vacuum manifold.
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Add 200 µL of 4% phosphoric acid to acidify the sample and precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of Methanol or Acetonitrile.
-
-
Final Step:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Amoxicilloic Acid Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for amoxicilloic acid extraction from plasma.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound from plasma samples.
| Problem | Possible Cause(s) | Suggested Solution(s) | References |
| Low Analyte Recovery | Suboptimal pH during extraction: this compound is an acidic compound, and its extraction efficiency is pH-dependent.[1][2] | - Adjust the sample pH to be acidic before extraction to ensure the analyte is in its neutral (protonated) form, which enhances its retention on nonpolar SPE sorbents.[2] - For protein precipitation, the addition of an acetate buffer (e.g., 0.1 M, pH 5.0) to the acetonitrile precipitation solvent has been shown to improve the stability and solubility of amoxicillin, a closely related compound, leading to higher recovery.[1] | [1][2] |
| Inefficient protein precipitation: Plasma proteins can interfere with the extraction and analysis. Incomplete precipitation leads to analyte loss and matrix effects.[3][4] | - Use a sufficient volume of a cold, water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH). A crashing ratio of 3:1 to 5:1 (solvent to plasma) is generally recommended.[3] - ACN is often more efficient than MeOH for protein precipitation.[3] - Ensure thorough mixing (vortexing) and allow sufficient time for precipitation to complete.[3] | [3][4] | |
| Poor retention on SPE cartridge: The choice of SPE sorbent and the loading conditions are critical for successful extraction. | - For acidic drugs like this compound, a nonpolar extraction on a polymeric SPE phase can be effective when the sample is loaded under acidic conditions.[2] - Several studies on amoxicillin have successfully used Oasis HLB cartridges.[5] - Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions.[5][6] | [2][5][6] | |
| Inefficient elution from SPE cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | - Optimize the composition and pH of the elution solvent. A mixture of an organic solvent (e.g., methanol, acetonitrile) and a buffer is often used. | ||
| High Variability in Results (Poor Precision) | Analyte instability: this compound, like other β-lactam compounds, can be unstable in plasma, especially at room temperature.[1][7][8] | - Keep plasma samples on ice or at 4-6°C during processing.[8] - For short-term storage (up to 24 hours), store samples at 4-6°C. For long-term storage, -70°C or -80°C is recommended to prevent degradation.[7][8][9] - Perform stability studies to assess the analyte's stability under your specific experimental conditions (bench-top, freeze-thaw cycles, autosampler).[1][5][6] | [1][5][6][7][8][9] |
| Inconsistent sample handling: Variations in timing, temperature, or volumes can introduce errors. | - Standardize all steps of the extraction protocol, including incubation times, centrifugation speeds, and solvent volumes. - Use an internal standard (IS) to compensate for variations in extraction efficiency and instrument response.[5][6][10] | [5][6][10] | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-elution of interfering substances: Endogenous plasma components (e.g., phospholipids, salts) can co-elute with the analyte and affect its ionization in the mass spectrometer.[2] | - Optimize the chromatographic separation to resolve this compound from interfering matrix components.[11] - Employ a more effective sample clean-up method. Solid-phase extraction is generally more effective at removing interferences than protein precipitation.[5] - Evaluate different SPE sorbents and washing steps to improve the removal of interfering substances.[5] - Use a matrix-matched calibration curve to compensate for matrix effects.[6] | [2][5][6][11] |
| Poor Peak Shape in Chromatography | Suboptimal mobile phase composition: The pH and organic content of the mobile phase can significantly impact the peak shape of ionizable compounds. | - Adjust the pH of the aqueous component of the mobile phase to ensure consistent ionization of this compound. - Optimize the gradient or isocratic conditions to achieve a symmetrical peak. The use of formic acid or ammonium formate in the mobile phase is common for LC-MS analysis of similar compounds.[6][12] | [6][12] |
| Column overload: Injecting too much sample or a highly concentrated sample can lead to peak fronting or tailing. | - Dilute the sample before injection. - Use a column with a higher loading capacity. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma: protein precipitation or solid-phase extraction?
A1: Both protein precipitation (PP) and solid-phase extraction (SPE) can be used for extracting this compound from plasma. The choice depends on the specific requirements of your assay.
-
Protein Precipitation (PP) is a simpler, faster, and more cost-effective method. It is suitable for high-throughput analysis. However, it may result in cleaner extracts with fewer matrix effects, which can be crucial for sensitive LC-MS/MS analysis.[1][7]
-
Solid-Phase Extraction (SPE) is a more selective method that provides a cleaner extract by removing more interfering substances. This can lead to lower matrix effects and improved assay sensitivity and robustness.[5][6][9] Several studies on the related compound amoxicillin have shown high recovery and selectivity with SPE methods.[5]
Q2: How can I improve the stability of this compound in plasma samples during storage and processing?
A2: this compound is susceptible to degradation. To ensure its stability:
-
Storage Temperature: For long-term storage, plasma samples should be kept at -70°C or -80°C.[7][8][9] Storage at -20°C may lead to significant degradation over time.[1][7]
-
Processing Temperature: All sample processing steps should be performed on ice or at refrigerated temperatures (4-6°C) to minimize degradation.[8]
-
pH Control: Maintaining an appropriate pH can also enhance stability. One study found that the addition of an acetate buffer (pH 5.0) improved the stability of amoxicillin.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation.[1] It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q3: What are the common challenges in the LC-MS/MS analysis of this compound?
A3: Common challenges include:
-
Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the ionization of this compound, leading to inaccurate quantification. A thorough sample clean-up and optimized chromatography are essential to mitigate these effects.[2]
-
Poor Retention: As a polar compound, this compound may have poor retention on traditional reversed-phase C18 columns. The use of columns with different stationary phases (e.g., polar-embedded) or hydrophilic interaction liquid chromatography (HILIC) could be explored.[11]
-
In-source Fragmentation or Dimerization: The stability of the molecule in the ion source of the mass spectrometer should be considered. Optimization of source parameters is important.
Q4: What are the key parameters to optimize for a robust this compound extraction protocol?
A4: Key parameters to optimize include:
-
Sample Pre-treatment: Adjusting the pH of the plasma sample.[1][2]
-
Protein Precipitation: The type and volume of the precipitation solvent, and the mixing/incubation conditions.[3]
-
Solid-Phase Extraction: The choice of sorbent material, conditioning, washing, and elution solvents.[5][6]
-
Evaporation and Reconstitution: The temperature and gas flow for solvent evaporation, and the composition of the reconstitution solvent to ensure complete dissolution of the analyte and compatibility with the LC mobile phase.
Experimental Protocols
Protein Precipitation Method (Adapted from Amoxicillin Protocols)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Transfer 100 µL of plasma to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used). For improved stability and recovery, a mixture of acetate buffer (0.1 M, pH 5.0) and acetonitrile (1:18 v/v) can be used.[1]
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation (Optional, for concentration):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Method (Adapted from Amoxicillin Protocols)
This protocol is a general guideline and should be optimized for your specific application. Oasis HLB cartridges have been successfully used for amoxicillin extraction.[5]
-
Sample Pre-treatment:
-
To a 0.5 mL aliquot of plasma, add an internal standard.
-
Add 0.5 mL of 20% orthophosphoric acid and mix to precipitate proteins and adjust the pH.[5]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (30 mg/1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a suitable solvent to remove interferences. For amoxicillin, a wash with methyl tertiary butyl ether has been used.[5]
-
-
Elution:
-
Elute the this compound from the cartridge with a suitable elution solvent (e.g., methanol or a mixture of acetonitrile and buffer).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Reported Recovery Rates for Amoxicillin from Plasma using Different Extraction Methods
| Extraction Method | Analyte | Recovery (%) | RSD (%) | Reference |
| Protein Precipitation (Acetate buffer-acetonitrile) | Amoxicillin | >80 | <6 | [1] |
| Solid-Phase Extraction (Oasis HLB) | Amoxicillin | High (not specified) | - | [5] |
| Solid-Phase Extraction (Strata-X) | Amoxicillin | 99.6 | 1.48-5.88 | [6] |
| Protein Precipitation with back-extraction | Amoxicillin | 86.7-87.4 | ≤5.00 | [13] |
| Solid-Phase Extraction | Amoxicillin | 66.3 | - | [12] |
Note: This data is for amoxicillin but can serve as a starting point for optimizing this compound extraction.
Mandatory Visualization
Experimental Workflow for Protein Precipitation
Caption: Workflow for this compound extraction using protein precipitation.
Logical Relationship for Troubleshooting Low Recovery
Caption: Troubleshooting guide for low recovery of this compound.
References
- 1. Simple and reliable extraction and a validated high performance liquid chromatographic assay for quantification of amoxicillin from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Characterization of effective, simple, and low-cost precipitation methods for depleting abundant plasma proteins to enhance the depth and breadth of plasma proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wseas.com [wseas.com]
- 6. zenodo.org [zenodo.org]
- 7. Determination of amoxicillin in human serum and plasma by high-performance liquid chromatography and on-line postcolumn derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Amoxicilloic Acid Experimental Variability
Welcome to the technical support center for addressing variability in amoxicilloic acid experimental results. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause variability in this compound measurements?
Variability in this compound experimental results primarily stems from the chemical instability of its parent compound, amoxicillin. The hydrolysis of amoxicillin's β-lactam ring leads to the formation of this compound.[1][2][3][4] Key factors influencing this degradation include:
-
pH: Amoxicillin is most stable in a pH range of 5.8-6.5.[5][6] In highly acidic (below pH 2) or alkaline conditions, the hydrolysis of the β-lactam ring is accelerated, leading to increased formation of this compound.[1][2][7]
-
Temperature: Higher temperatures accelerate the degradation of amoxicillin.[1][5] It is recommended to prepare solutions on ice and store them at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures.[5]
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), can catalyze the hydrolysis of amoxicillin.[1][8] Using high-purity, metal-free water and inert containers is crucial.[5]
-
Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of this compound in mass spectrometry-based analyses, leading to ion suppression or enhancement and affecting quantification.[9][10][11]
Q2: How can I minimize the degradation of amoxicillin to this compound during my experiments?
To minimize degradation, consider the following precautions:
-
pH Control: Use a suitable buffer system, such as a citrate buffer, to maintain the pH of your solutions within the optimal range of 5.8-6.5.[5][6]
-
Temperature Control: Prepare all solutions at low temperatures (e.g., on ice) and store them at 2-8°C for short-term storage or frozen for long-term storage.[5]
-
Use High-Purity Reagents: Utilize high-purity, metal-free water (e.g., Milli-Q or equivalent) and high-quality, inert containers like borosilicate glass or polypropylene to avoid metal ion contamination.[5]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If using an autosampler, ensure it is cooled to a low temperature (e.g., 4°C).[5]
Q3: My HPLC results for this compound are inconsistent. What are the common causes?
Inconsistent HPLC results can be due to several factors:
-
Sample Degradation: Amoxicillin may be degrading in the sample vial before or during analysis. Ensure proper storage and handling as described above.
-
Mobile Phase pH: The pH of the mobile phase can affect the stability of amoxicillin and the retention of this compound. A slightly acidic pH is generally preferred for separation.[5]
-
Column Issues: Poor peak shape (e.g., fronting, tailing) or shifting retention times can indicate column overload, poor sample solubility, or a deteriorating column.[12]
-
Carryover: Residual amoxicillin or its degradation products from previous injections can lead to inaccurate quantification. A robust needle and column wash protocol is necessary.[5]
-
Co-elution: Degradation products may co-elute with amoxicillin or this compound, interfering with accurate measurement. A stability-indicating method with sufficient resolution is required.[5]
Troubleshooting Guides
Guide 1: Rapid Degradation of Amoxicillin in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| High levels of this compound in freshly prepared amoxicillin standards. | Incorrect pH of the solvent. | Measure the pH of the solution. Adjust to the optimal range of 5.8-6.5 using a citrate buffer.[5][6] |
| Degradation observed even with correct pH. | High storage temperature. | Prepare solutions on ice and store them immediately at 2-8°C or frozen (-20°C).[5] |
| Inconsistent degradation rates between batches. | Contamination with metal ions. | Use high-purity, metal-free water and inert containers (borosilicate glass or polypropylene).[5] |
Guide 2: Inconsistent HPLC/LC-MS Results
| Symptom | Possible Cause | Troubleshooting Step |
| Drifting retention times. | Inappropriate mobile phase pH or unstable column. | Ensure the mobile phase pH is optimized and stable. Equilibrate the column thoroughly. If the problem persists, consider replacing the column. |
| Poor peak shape (fronting or tailing). | Sample overload or poor solubility. | Dilute the sample. Ensure the sample is fully dissolved in a solvent similar in composition to the mobile phase.[12] |
| Ghost peaks or high baseline noise. | Carryover from previous injections. | Implement a rigorous wash protocol for the needle and column between injections.[5] |
| Inaccurate quantification in biological samples. | Matrix effects (ion suppression or enhancement). | Develop a robust sample preparation method (e.g., SPE) to remove interfering compounds. Use a stable isotope-labeled internal standard for correction.[9][13][14] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Conditions for Amoxicillin
Forced degradation studies are essential for developing stability-indicating analytical methods. The following conditions have been used to induce the degradation of amoxicillin.
| Stress Condition | Reagent/Condition | Temperature | Duration | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M - 0.375 M HCl | 25°C - 60°C | 30 min | This compound[12][15] |
| Alkaline Hydrolysis | 0.015 M - 0.1 M NaOH | Room Temperature - 25°C | 15 min | This compound, Amoxicillin diketopiperazine[12][15][16] |
| Oxidation | 1.5% - 3% H₂O₂ | Room Temperature - 25°C | 30 min | Amoxicillin-S-oxide[12][15] |
| Thermal Degradation (Dry Heat) | Hot Air Oven | 105°C | 3 hours | Amoxicillin Diketopiperazine[12][15] |
| Photodegradation | UV light (254 nm) / 1.2 million lux hours | 25°C | 24 hours - 17 days | Not Specified[12][15] |
Note: These conditions are examples and may need to be optimized for specific drug products or substances.[15]
Experimental Protocols
Protocol 1: RP-HPLC Method for Amoxicillin and this compound Analysis
This protocol provides a general framework for the analysis of amoxicillin and its primary degradation product, this compound, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Amoxicillin reference standard
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
High-purity water
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector, pump, and autosampler.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][17]
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a 95:5 (v/v) mixture of potassium dihydrogen phosphate buffer (pH adjusted to 5.0 with phosphoric acid) and methanol.[17][18]
-
Column Temperature: Ambient or controlled at 25°C.[20]
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 µm membrane filter, then degas. Mix with the organic modifier in the specified ratio.[17][18]
-
Standard Stock Solution: Accurately weigh and dissolve the amoxicillin and this compound reference standards in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 1000 µg/mL).[17]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-100 µg/mL).[17]
-
Sample Preparation: Dilute the test sample with the mobile phase to a concentration that falls within the calibration curve range.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the peaks for amoxicillin and this compound based on their retention times and the calibration curve.
Visualizations
Amoxicillin Degradation Pathway
Caption: Major degradation pathway of amoxicillin to this compound.
Troubleshooting Workflow for HPLC Variability
Caption: Logical workflow for troubleshooting inconsistent HPLC results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H21N3O6S | CID 446954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CHEBI:60912) [ebi.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. usp-pqm.org [usp-pqm.org]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
stability issues of amoxicilloic acid under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of amoxicilloic acid, the primary degradation product of amoxicillin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of amoxicillin?
A1: The main degradation pathway for amoxicillin is the hydrolysis of its β-lactam ring, which leads to the formation of this compound.[1][2] This process results in the loss of antibacterial activity.[3] Further degradation of this compound can occur, leading to other products such as amoxicillin diketopiperazine-2,5-dione.[2][4]
Q2: What are the key factors that influence the stability of amoxicillin and the formation of this compound?
A2: The stability of amoxicillin is significantly affected by several factors:
-
Temperature: Higher temperatures accelerate the degradation of amoxicillin.[5][6]
-
pH: Amoxicillin is most stable in acidic conditions, with optimal stability around pH 5 to 6.5.[3][7] Its degradation increases in alkaline and strongly acidic environments.[3][8]
-
Moisture: Amoxicillin trihydrate is sensitive to humidity, which can accelerate degradation.[7]
-
Presence of other substances: Excipients and other active ingredients can impact stability. For instance, the presence of clavulanic acid can catalyze the hydrolysis of amoxicillin.[9]
Q3: How does temperature affect the shelf-life of amoxicillin in solution?
A3: Temperature has a profound effect on the stability of amoxicillin in solution. As temperature increases, the time it takes for the concentration to drop to 90% of its initial value (T90) decreases significantly. For example, amoxicillin retains 90% of its initial concentration for 80.3 hours at 4°C, 24.8 hours at 25°C, and only 9 hours at 37°C.[5][6]
Troubleshooting Guides
Issue: Rapid degradation of amoxicillin is observed in an aqueous solution during an experiment.
-
Possible Cause 1: High Temperature.
-
Possible Cause 2: Unfavorable pH.
-
Possible Cause 3: Presence of Catalyzing Agents.
-
Troubleshooting Step: Review the composition of your solution. Certain ions and other molecules can catalyze the degradation of amoxicillin.[9]
-
Issue: Inconsistent results in stability studies.
-
Possible Cause 1: Inadequate Control of Storage Conditions.
-
Troubleshooting Step: Ensure that all samples are stored under identical and tightly controlled conditions of temperature, humidity, and light exposure.[10] Use calibrated equipment for monitoring these conditions.
-
-
Possible Cause 2: Variability in Packaging Materials.
Data on Amoxicillin Stability
The following tables summarize quantitative data on the stability of amoxicillin under different conditions.
Table 1: Stability of Amoxicillin in Solution at Different Temperatures
| Temperature (°C) | Time to 90% of Initial Concentration (hours) |
| 4 | 80.3[5][6] |
| 25 | 24.8[5][6] |
| 37 | 9[5][6] |
Table 2: Forced Degradation Conditions for Amoxicillin
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 | Varies |
| Base Hydrolysis | 0.015 M NaOH | 25 | 15 minutes |
| Oxidative Degradation | 1.5% H₂O₂ | Room Temperature | 30 minutes |
| Thermal Degradation | Dry Heat | 105 | 3 hours |
| Photolytic Degradation | 1.2 million lux hours | Not specified | 17 days |
Experimental Protocols
1. Forced Degradation (Stress) Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[2][11]
-
Acid Hydrolysis:
-
Prepare a stock solution of amoxicillin in a suitable solvent (e.g., water or methanol).[1]
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.[1]
-
Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration.[1]
-
After the specified time, neutralize the solution with sodium hydroxide.[11]
-
Dilute the resulting solution to a suitable concentration for HPLC analysis.[11]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the amoxicillin sample (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[12]
-
A control sample should be protected from light.[11]
-
Prepare a solution of the stressed sample for HPLC analysis.[11]
-
2. Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying amoxicillin from its degradation products, including this compound.[11]
-
Mobile Phase Example: A mixture of a phosphate buffer and a suitable organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the specific separation.[8]
-
Column: A C18 column is commonly used.[8]
-
Detection: UV detection at a wavelength of around 254 nm.[8]
-
Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.[12]
Visualizations
Caption: Primary degradation pathway of amoxicillin.
Caption: Workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp-pqm.org [usp-pqm.org]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. gerpac.eu [gerpac.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Trace Level Detection of Amoxicilloic Acid
Welcome to the technical support center for the trace level detection of amoxicilloic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the trace level detection of this compound, providing targeted solutions in a question-and-answer format.
Issue 1: Poor Sensitivity and High Limit of Detection (LOD)
Q1: My assay is not sensitive enough to detect trace levels of this compound. How can I improve my limit of detection (LOD)?
A1: Achieving low detection limits for this compound, a polar and often low-concentration analyte, requires optimization of both sample preparation and the analytical technique.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for concentrating the analyte and cleaning up the sample matrix.[1][2] For a polar compound like this compound, reversed-phase cartridges (e.g., C18) can be used, but careful optimization of pH is crucial to ensure retention. Hydrophilic-Lipophilic Balanced (HLB) sorbents are also a robust option.
-
Liquid-Liquid Extraction (LLE): While less common for such polar analytes, LLE can be employed with appropriate solvent and pH selection to partition this compound into a clean organic phase that can then be evaporated and reconstituted in a smaller volume.
-
Evaporation/Reconstitution: After extraction, evaporating the solvent and reconstituting the residue in a smaller volume of mobile phase is a straightforward way to increase the analyte concentration before injection.
-
-
Analytical Technique (LC-MS/MS):
-
Mass Spectrometry Parameters: Ensure that the MS/MS parameters are optimized for this compound. This includes selecting the most abundant and stable precursor and product ions, and optimizing the collision energy and other source parameters.[3]
-
Mobile Phase Additives: The use of additives like formic acid (typically 0.1-0.2%) in the mobile phase can improve the ionization efficiency of this compound in positive ion mode electrospray ionization (ESI).[1][4]
-
Chromatography: Utilize high-efficiency columns (e.g., UPLC or with smaller particle sizes) to achieve sharper peaks, which leads to better signal-to-noise ratios.
-
Issue 2: Significant Matrix Effects
Q2: I am observing significant signal suppression/enhancement for this compound in my biological samples (e.g., plasma, urine). What is causing this and how can I mitigate it?
A2: Matrix effects are a common issue in bioanalysis, caused by co-eluting endogenous components from the sample that interfere with the ionization of the target analyte.[5][6][7]
-
Identifying the Cause:
-
Post-Column Infusion: This experiment can help identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.
-
Comparing Matrix-Matched vs. Neat Standards: A significant difference in the analyte's peak area between a standard prepared in a clean solvent and one prepared in an extracted blank matrix confirms the presence of matrix effects.[7]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
-
Solid-Phase Extraction (SPE): A well-developed SPE protocol can significantly clean up the sample.[2][5] Experiment with different sorbents and washing steps to remove phospholipids and salts, which are common culprits.[5]
-
Protein Precipitation (PPT): While simple, PPT with solvents like acetonitrile or methanol may not be sufficient for trace analysis as it can leave many matrix components in the supernatant.[1]
-
Ultrafiltration: This can be a simple method to remove high molecular weight components like proteins.[8]
-
-
Chromatographic Separation: Modify your HPLC/UPLC method to chromatographically separate this compound from the interfering matrix components. This may involve adjusting the gradient, changing the column chemistry, or using a different mobile phase.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard for this compound is the ideal choice to compensate for matrix effects, as it will be affected in the same way as the analyte. If unavailable, a structurally similar compound can be used, but its effectiveness must be carefully validated.
-
Issue 3: Poor Peak Shape and Tailing
Q3: The chromatographic peak for this compound is broad and shows significant tailing. How can I improve the peak shape?
A3: Poor peak shape can be due to a variety of factors related to the analyte's interaction with the column and the overall chromatographic system.
-
Column Choice: this compound is a polar, amphoteric compound.[9] Using a column designed for polar analytes, such as an AQ-C18 or a HILIC column, can improve retention and peak shape.[4]
-
Mobile Phase pH: The pH of the mobile phase is critical. This compound has multiple ionizable groups. Adjusting the pH can control its ionization state and minimize unwanted secondary interactions with the stationary phase. A pH around 2.5-4 is often a good starting point for reversed-phase chromatography.
-
System Contamination: Buildup of matrix components on the column or in the system can lead to active sites that cause tailing. Regular column washing and the use of a guard column are recommended.
-
Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.
Issue 4: Analyte Instability and Poor Reproducibility
Q4: I am getting inconsistent and non-reproducible results for this compound. Could this be a stability issue?
A4: Yes, this compound, being a hydrolysis product of a β-lactam antibiotic, can be susceptible to further degradation, especially under certain pH and temperature conditions.[10][11][12]
-
pH-Dependent Degradation: this compound can degrade further, particularly in highly acidic or alkaline conditions.[10][12] It is important to control the pH of your samples and standards throughout the preparation and analysis process.
-
Temperature Sensitivity: Degradation is often temperature-dependent.[13] Keep samples and standards refrigerated (4-8°C) or frozen, and minimize their time at room temperature.[13] Prepare working solutions fresh daily if possible.[14]
-
Autosampler Stability: If samples are queued in the autosampler for an extended period, degradation can occur. Evaluate the stability of the processed samples in the autosampler over the expected run time.
-
Stock Solution Stability: Prepare stock solutions in a suitable solvent and store them at low temperatures. Check for any precipitation upon thawing. The stability of stock solutions should be established during method validation.
Quantitative Data Summary
The performance of an analytical method is best assessed through key quantitative parameters. The following table summarizes typical performance data for methods used in the analysis of amoxicillin and its metabolites, which can serve as a benchmark for developing a method for this compound.
| Parameter | LC-MS/MS (Plasma) | LC-MS/MS (Serum) | Electrochemical Sensor |
| Analyte(s) | Amoxicillin | Amoxicillin | Amoxicillin |
| Linear Range | 100–15000 ng/mL[1] | 0.1 - 6.4 µg/mL[4] | 2.5 - 57 µmol/L[15] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 0.0138 µg/mL[4] | 2.48 µmol/L[15] |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.75 µmol/L[15] |
| Precision (%RSD) | < 5.63%[1] | < 15%[4] | Not Reported |
| Extraction Recovery | > 85% (SPE)[1] | > 80%[4] | Not Applicable |
Detailed Experimental Protocols
A robust and reproducible method is built on a detailed and well-documented protocol. Below is a representative methodology for the analysis of this compound in a biological matrix using LC-MS/MS.
Protocol: Determination of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., stable isotope-labeled this compound).
-
Pre-treat the sample by adding 400 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: A reversed-phase column suitable for polar analytes (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Note: Specific MRM transitions for this compound must be determined by infusing a standard solution and optimizing precursor/product ions and collision energy.
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Matrix Effects
Caption: Logic for addressing matrix effects.
References
- 1. wseas.com [wseas.com]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a LC-MS method for simultaneous determination of amoxicillin and metronidazole in human serum using hydrophilic interaction chromatography (HILIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. A simple sample preparation method for measuring amoxicillin in human plasma by hollow fiber centrifugal ultrafiltration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. Frontiers | Development of a New Electrochemical Sensor Based on Mag-MIP Selective Toward Amoxicillin in Different Samples [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Amoxicilloic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of amoxicilloic acid, the primary degradation product of the widely used antibiotic, amoxicillin. Understanding the performance of various analytical techniques is crucial for stability studies, impurity profiling, and ensuring the quality and safety of amoxicillin-containing pharmaceutical products. This document summarizes key quantitative data from High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, outlines detailed experimental protocols, and presents a general workflow for method validation.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While stability-indicating HPLC methods are commonly employed to separate amoxicillin from its degradation products, specific validation data for this compound is often limited. LC-MS/MS methods, on the other hand, offer higher sensitivity and specificity, making them suitable for the analysis of trace levels of this compound in complex matrices.
Table 1: Comparison of HPLC Method Parameters for the Analysis of Amoxicillin and its Degradation Products
| Parameter | Method 1 (Stability-Indicating RP-HPLC) | Method 2 (RP-HPLC for Amoxicillin) |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector |
| Column | C8 or C18 | Hypersil C18 (250x4.6mm, 5 µm) |
| Mobile Phase | Gradient elution with phosphate buffer and an organic modifier (e.g., acetonitrile or methanol)[1] | Isocratic mixture of potassium dihydrogen phosphate and methanol (95:05 v/v)[2] |
| Flow Rate | ~1.5 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 230 nm[1] | 283 nm[2] |
| Linearity Range | Data specific to this compound not provided; for amoxicillin: 79.51 to 315.32 µg/ml.[3][4] | For amoxicillin: 20-100 µg/mL.[2] |
| Limit of Detection (LOD) | For related substances: < 0.045% (w/w).[5][6] | For amoxicillin: 0.4139 µg/mL.[2] |
| Limit of Quantification (LOQ) | For related substances: < 0.086% (w/w).[5][6] | For amoxicillin: 1.2545 µg/mL.[2] |
| Accuracy (% Recovery) | Data specific to this compound not provided. | For amoxicillin: 99.26-99.53%.[2] |
| Precision (%RSD) | Data specific to this compound not provided. | For amoxicillin: < 2%.[2] |
Note: The data in Table 1 for Method 1 is for a stability-indicating method designed to separate amoxicillin from its related substances, including this compound. The validation parameters provided are for the overall method performance and not specifically for this compound as an individual analyte.
Table 2: Comparison of LC-MS/MS Method Parameters for the Analysis of this compound
| Parameter | Method 1 |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7][8] |
| Column | Waters XBridgeTM C18 (150 mm × 4.6 mm; i.d. 5 μm)[7] |
| Mobile Phase | Gradient elution with 0.15% formic acid in water and 0.1% formic acid in acetonitrile[7] |
| Flow Rate | 1.0 mL/min[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7][8] |
| Precursor Ion (m/z) | 384.1 |
| Product Ion (m/z) | 323.1 (for quantification)[7] |
| Linearity Range | Data specific to this compound not provided; for the overall method: r² values ranged from 0.9968 to 0.9999.[7] |
| Limit of Detection (LOD) | 0.10–2.20 μg/kg (for all analytes)[7] |
| Limit of Quantification (LOQ) | 0.30–8.50 μg/kg (for all analytes)[7] |
| Accuracy (% Recovery) | > 75% at LOQ; > 83% at higher concentrations (for all analytes).[7] |
| Precision (%RSD) | Data not specified. |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. Below are representative protocols for HPLC and LC-MS/MS methods used in the analysis of this compound.
Stability-Indicating HPLC-UV Method
This method is designed to separate amoxicillin from its degradation products, making it suitable for stability studies.
1. Chromatographic System:
-
A liquid chromatograph equipped with a UV detector and a gradient elution system.[1]
-
Column: C8 (e.g., 150 mm x 4.6 mm, 5-µm particle size).[1]
-
Mobile Phase A: A suitable buffer solution (e.g., phosphate buffer).[1]
-
Mobile Phase B: A mixture of the buffer and an organic modifier (e.g., acetonitrile or methanol).[1]
-
Gradient Program: A linear gradient is employed to ensure the separation of all related substances.
-
Flow Rate: Approximately 1.5 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
2. Sample Preparation:
-
Accurately weigh a quantity of the amoxicillin sample and dissolve it in a suitable diluent to obtain a final concentration appropriate for analysis.
LC-MS/MS Method for this compound
This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices.
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an ESI source.[7][8]
-
Column: Waters XBridge™ C18 (150 mm × 4.6 mm; i.d. 5 μm).[7]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 1.0 mL/min.[7]
-
Monitoring: Multiple Reaction Monitoring (MRM) mode.
-
This compound Transition: Precursor ion m/z 384.1 → Product ion m/z 323.1 for quantification.[7]
-
2. Sample Preparation (from Chicken Tissue):
-
The extraction and purification procedures involve a liquid-liquid extraction with acetonitrile to precipitate proteins.[7] The resulting extract is then directly injected into the HPLC system.
Mandatory Visualization
The following diagrams illustrate the degradation pathway of amoxicillin and a general workflow for analytical method validation.
Caption: A simplified diagram illustrating the primary degradation pathway of amoxicillin to this compound.
Caption: A flowchart outlining the key stages in the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
A Comparative Analysis of Amoxicilloic Acid and Other Penicillin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of amoxicilloic acid, the primary metabolite of amoxicillin, against other major penicillin metabolites. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a comprehensive overview of their chemical properties, formation pathways, analytical detection methods, and immunogenicity. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical techniques.
Introduction to Penicillin Metabolites
Penicillins are a class of β-lactam antibiotics widely used to treat bacterial infections. Their therapeutic action is derived from the strained β-lactam ring, which acylates penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis. However, this reactive ring is also susceptible to hydrolysis, both enzymatically by bacterial β-lactamases and non-enzymatically, leading to the formation of various metabolites. These metabolites are generally inactive as antibiotics but play a crucial role in penicillin-induced hypersensitivity reactions.
The primary metabolites of amoxicillin and penicillin G, two of the most prescribed penicillins, are formed through the opening of the β-lactam ring. For amoxicillin, this results in this compound. For penicillin G, the major metabolites include penicilloic acid, penilloic acid, and penillic acid. Understanding the distinct characteristics of these metabolites is critical for research into penicillin allergies, the development of new diagnostic tools, and the formulation of more stable penicillin derivatives.
Chemical Structures and Formation Pathways
The degradation of penicillins into their respective metabolites is primarily driven by the hydrolysis of the β-lactam ring. This process can be influenced by pH, temperature, and the presence of enzymes like β-lactamases.
This compound: The principal metabolite of amoxicillin, formed by the hydrolytic opening of the β-lactam ring.[1][2]
Penicilloic Acid: A major metabolite of penicillin G, also formed by the hydrolysis of the β-lactam ring.[3]
Penilloic Acid: Formed from penicilloic acid under acidic conditions through decarboxylation.[4][5]
Penillic Acid: Another degradation product of penicillin G, favored under acidic conditions.[4]
The general metabolic pathway for the formation of these metabolites is depicted below.
Comparative Data of Penicillin Metabolites
The following tables summarize key quantitative parameters for this compound and other major penicillin metabolites based on available experimental data. Direct comparative studies for all parameters are limited; therefore, data from individual studies are presented.
Table 1: Physicochemical Properties
| Property | This compound | Penicilloic Acid (from Penicillin G) | Penilloic Acid | Penillic Acid |
| Molecular Formula | C₁₆H₂₁N₃O₆S | C₁₆H₁₉N₂O₅S | C₁₅H₁₉N₂O₃S | C₁₆H₁₈N₂O₄S |
| Molar Mass ( g/mol ) | 383.42 | 351.39 | 307.39 | 334.39 |
| Formation Condition | Hydrolysis of amoxicillin | Hydrolysis of penicillin G | Acidic degradation of penicilloic acid | Acidic degradation of penicillin G |
Table 2: Stability and Formation Kinetics
| Parameter | This compound | Penicilloic Acid (from Penicillin G) | Penilloic Acid | Penillic Acid |
| Optimal pH for Stability | Near neutral | Not explicitly found | Stable in acidic conditions | Favored in acidic conditions |
| Half-life of Parent Drug (Amoxicillin/Penicillin G) | Amoxicillin t½ at 25°C: 24.8 hrs[6] | Penicillin G t½ at pH 7.4: Not explicitly found | - | - |
| Hydrolysis Rate Constant (k) | Not explicitly found | Not explicitly found | - | - |
Note: The stability of penicillins and their metabolites is highly dependent on pH, temperature, and buffer composition. The provided data are from specific studies and may vary under different conditions.
Immunogenicity and Allergic Reactions
Penicillin metabolites are well-known haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The covalent binding of these metabolites to proteins in the body is a critical step in the development of penicillin hypersensitivity.
This compound and Penicilloic Acid are considered major antigenic determinants in penicillin allergies. They can react with lysine residues on proteins to form stable conjugates that are recognized by the immune system.
Penilloic Acid has been identified as a key player in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in some studies.[7]
The process of haptenation and subsequent immune response is illustrated in the following diagram.
References
- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. Penicilloate|Penicillin Metabolite|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice [frontiersin.org]
Cross-Reactivity of Amoxicilloic Acid with Other Beta-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of amoxicilloic acid, the primary metabolite of amoxicillin, with other beta-lactam antibiotics. Understanding these cross-reactivity patterns is crucial for the development of accurate diagnostic assays for penicillin allergy and for the design of new beta-lactam antibiotics with improved safety profiles. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of the underlying immunological principles and experimental workflows.
Executive Summary
The cross-reactivity of amoxicillin and its metabolites with other beta-lactams is predominantly determined by the structural similarity of their R1 side chains. While amoxicillin exhibits significant cross-reactivity with other penicillins and some cephalosporins sharing similar side chains, its major metabolite, this compound, demonstrates poor recognition by specific IgE antibodies in immunoassays. This suggests a lower allergenic potential for this compound itself, reinforcing the concept that the intact beta-lactam ring, when conjugated to a carrier protein, is a critical component of the allergenic determinant.
Data on Beta-Lactam Cross-Reactivity
The following table summarizes the cross-reactivity of antibodies raised against amoxicillin with various beta-lactam antibiotics, as determined by a competitive indirect enzyme-linked immunosorbent assay (ELISA). This data provides a valuable reference for likely cross-reactivity patterns, although it is important to note that this reflects amoxicillin's profile, and as research indicates, this compound is less immunogenic.[1]
| Compound | Class | R1 Side Chain Similarity to Amoxicillin | Cross-Reactivity (%) |
| Penicillin G | Penicillin | Moderate | 77 |
| Ampicillin | Penicillin | High (identical) | 56.9 |
| Oxacillin | Penicillin | Low | 51.4 |
| Cloxacillin | Penicillin | Low | 48.8 |
| Dicloxacillin | Penicillin | Low | 7.4 |
| Cefadroxil | Cephalosporin (1st Gen) | High (identical) | <1 |
| Cefazolin | Cephalosporin (1st Gen) | Low | <1 |
Data sourced from a study developing a competitive ELISA for amoxicillin detection.[2]
Studies utilizing Radioallergosorbent test (RAST) inhibition assays have shown that this compound is poorly recognized by IgE antibodies from patients with confirmed amoxicillin allergy.[1] This finding suggests that the hydrolysis of the beta-lactam ring to form this compound significantly reduces its allergenic potential in vitro.
Experimental Protocols
Competitive Indirect ELISA for Cross-Reactivity Assessment
This method is used to determine the specificity of antibodies and quantify the cross-reactivity of related compounds.
Objective: To measure the percentage of cross-reactivity of various beta-lactams with antibodies raised against a specific target (e.g., amoxicillin).
Methodology:
-
Coating: Microtiter plates are coated with an amoxicillin-protein conjugate (e.g., amoxicillin-ovalbumin).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.
-
Competition: A fixed concentration of anti-amoxicillin antibody is pre-incubated with varying concentrations of the test beta-lactam (the inhibitor) or amoxicillin itself (for the standard curve).
-
Incubation: The antibody-inhibitor mixture is added to the coated and blocked microtiter plate. The free antibody (not bound to the inhibitor) will bind to the amoxicillin-protein conjugate on the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Data Analysis: The absorbance is read using a spectrophotometer. The concentration of the test beta-lactam that causes 50% inhibition of the primary antibody binding (IC50) is determined. The percentage of cross-reactivity is calculated using the formula: (IC50 of Amoxicillin / IC50 of test beta-lactam) x 100.[2][3]
RAST Inhibition Assay for IgE Recognition
This assay is employed to investigate the specificity of patient IgE antibodies and their recognition of different allergenic structures.
Objective: To assess the ability of this compound and other beta-lactams to inhibit the binding of specific IgE from allergic patients to an amoxicillin-solid phase.
Methodology:
-
Solid Phase Preparation: A solid support (e.g., cellulose discs) is coated with an amoxicilloyl-poly-L-lysine (AXO-PLL) conjugate.
-
Inhibition Step: Serum from a patient with a known amoxicillin allergy is incubated with the inhibitor (e.g., this compound, amoxicillin, or another beta-lactam) in the fluid phase.
-
IgE Binding: The serum-inhibitor mixture is then added to the AXO-PLL coated solid phase. Specific IgE that has not been blocked by the inhibitor will bind to the solid phase.
-
Washing: The solid phase is washed to remove unbound components.
-
Detection: Radiolabeled anti-human IgE antibody is added and binds to the patient's IgE captured on the solid phase.
-
Quantification: The radioactivity is measured using a gamma counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the inhibitor.[1]
Visualizing Cross-Reactivity and Experimental Workflows
Logical Relationship of Beta-Lactam Cross-Reactivity
The following diagram illustrates the key factors influencing the cross-reactivity between amoxicillin/amoxicilloic acid and other beta-lactams.
Caption: Factors influencing beta-lactam cross-reactivity.
Experimental Workflow for Competitive ELISA
The diagram below outlines the sequential steps involved in a competitive ELISA to determine cross-reactivity.
Caption: Workflow for competitive ELISA.
Conclusion
The available evidence strongly suggests that while amoxicillin demonstrates clinically relevant cross-reactivity with other beta-lactams based on R1 side-chain similarity, its metabolite, this compound, is a poor recognizer of specific IgE. This has significant implications for the diagnosis of penicillin allergies, suggesting that assays should focus on determinants that include the intact, carrier-conjugated amoxicillin structure. For drug development, these findings highlight the potential for modifying the beta-lactam structure to reduce allergenicity while retaining therapeutic efficacy. Further research employing a broad range of beta-lactams in competitive assays with this compound could provide a more definitive quantitative picture of its cross-reactivity profile.
References
- 1. The influence of the carrier molecule on amoxicillin recognition by specific IgE in patients with immediate hypersensitivity reactions to betalactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of amoxicillin enzyme-linked immunosorbent assay and measurements of tissue amoxicillin concentrations in a pigeon microdialysis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Amoxicilloic Acid Standards for Method Validation
For researchers, scientists, and drug development professionals, the accuracy of analytical methods is paramount. When developing and validating methods for the analysis of amoxicillin and its related compounds, a high-quality reference standard for amoxicilloic acid is indispensable. This guide provides a comparative overview of commercially available this compound standards and outlines a detailed experimental protocol for their use in HPLC method validation.
Comparison of this compound Reference Standards
The selection of a suitable reference standard is a critical first step in method validation. While many suppliers offer this compound, the specific form and the accompanying documentation can vary. It is crucial for researchers to obtain a Certificate of Analysis (CoA) for the specific lot they purchase to have detailed information on purity and impurity profiles.
| Supplier/Pharmacopeia | Product Name | Form | Purity Specification | Certificate of Analysis |
| USP (United States Pharmacopeia) | This compound Dimers 1 and 2 | Dimer mixture | Pharmaceutical Analytical Impurity (PAI) | Provided with purchase |
| Sigma-Aldrich | Amoxicillin Related Compound E | Thiazolidinecarboxylic acid derivative | Certified Reference Material (CRM), traceable to USP | Available for download |
| Axios Research | This compound | Free acid | High quality, suitable for QC and stability studies | Comprehensive CoA provided with product |
| Simson Pharma Limited | Amoxicillin Penilloic Acid | Free acid | Accompanied by CoA | Provided with product |
| Clearsynth | This compound | Free acid | >95% | Available upon request |
| ANEXIB Chemicals | This compound | Free acid | >95% | Information available upon inquiry |
| Pharmaffiliates | This compound (Racemic) | Racemic mixture | High purity | Information available upon inquiry |
Note: Purity values and impurity profiles are lot-specific and should always be confirmed with the Certificate of Analysis provided by the supplier. The information in this table is based on publicly available data and may not be exhaustive.
Experimental Protocol: HPLC Method for Amoxicillin and this compound
This protocol describes a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of amoxicillin and its primary degradation product, this compound. This method is suitable for validation studies in accordance with ICH guidelines.
Materials and Reagents
-
Amoxicillin Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of potassium dihydrogen phosphate buffer (pH 5.0) and acetonitrile (e.g., 95:5 v/v).[1][2] The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
-
Buffer Preparation (pH 5.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water to a concentration of 0.05 M. Adjust the pH to 5.0 with dilute orthophosphoric acid.
-
Mobile Phase Preparation: Prepare the desired mixture of buffer and acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (Amoxicillin): Accurately weigh and dissolve about 25 mg of Amoxicillin Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve about 25 mg of this compound Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create calibration standards of varying concentrations. For system suitability, a mixed standard containing both amoxicillin and this compound should be prepared.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution of amoxicillin and this compound peaks and by performing forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Visualizing the Workflow
To better understand the logical flow of the method validation process, the following diagrams illustrate the key stages.
Caption: A flowchart illustrating the typical workflow for HPLC method development and validation.
The relationship between amoxicillin and its degradation to this compound is a key aspect of this analytical method. The following diagram depicts this chemical transformation.
Caption: The degradation pathway of amoxicillin to this compound via hydrolysis.
By carefully selecting a high-quality this compound reference standard and following a robust, validated HPLC method, researchers can ensure the accuracy and reliability of their analytical data in the development and quality control of amoxicillin-containing pharmaceuticals.
References
A Comparative Analysis of the Allergenic Potential of Amoxicillin and Amoxicilloic Acid
For Immediate Release
[City, State] – [Date] – A comprehensive new guide comparing the allergenic potential of the antibiotic amoxicillin and its primary metabolite, amoxicilloic acid, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of the immunogenic properties of both compounds, supported by experimental data and detailed methodologies. The publication aims to offer a clearer understanding of the allergenic determinants involved in amoxicillin hypersensitivity, a significant issue in clinical practice.
The guide systematically presents quantitative data from various in vivo and in vitro studies, including skin tests and basophil activation tests, in clearly structured tables for straightforward comparison. It also delves into the intricate signaling pathways of both immediate (IgE-mediated) and delayed (T-cell-mediated) allergic reactions, illustrated with detailed diagrams. Furthermore, the guide outlines the standard experimental workflows for assessing the allergenic potential of these substances, providing researchers with a practical framework for future studies.
Comparative Allergenic Potential: Amoxicillin vs. This compound
Amoxicillin is a widely prescribed beta-lactam antibiotic, but it is also a frequent cause of drug-induced allergic reactions.[1] These reactions can be immediate, mediated by IgE antibodies, or delayed, mediated by T-cells. The parent drug, amoxicillin, is chemically reactive and can form haptens by covalently binding to proteins, which are then recognized by the immune system.[1][2] this compound is the major metabolite of amoxicillin, formed by the hydrolysis of the beta-lactam ring. Its role in amoxicillin allergy is a subject of ongoing research.
This guide provides a comparative analysis of the allergenic potential of amoxicillin and this compound, summarizing key experimental findings and providing detailed protocols for the assessment of their immunogenicity.
Quantitative Data Summary
The following table summarizes the findings from studies that have directly compared the allergenic response to amoxicillin and its metabolite, this compound, using various diagnostic tests.
| Diagnostic Test | Patient Group | Amoxicillin Positive (%) | This compound Positive (%) | Reference |
| Skin Testing | Patients with immediate hypersensitivity to amoxicillin (skin test positive only to amoxicillin) | 81.8% | 30.3% | [3] |
| Skin Testing | Patients with immediate hypersensitivity to amoxicillin (skin test positive to benzylpenicillin determinants) | 50% | 42.1% | [3] |
| Basophil Activation Test (BAT) | Patients with immediate hypersensitivity to amoxicillin (Groups A and B from the study) | 50.9% | 29.1% | [3] |
Note: The data presented is from a study involving patients with a confirmed history of immediate allergic reactions to amoxicillin. The patient groups are defined by their skin test reactivity to different penicillin determinants.[3]
Immunological Signaling Pathways
Allergic reactions to amoxicillin are broadly classified into immediate and delayed hypersensitivity reactions, each involving distinct immunological pathways.
Immediate (IgE-Mediated) Hypersensitivity
Immediate reactions typically occur within an hour of drug administration and are mediated by IgE antibodies. Amoxicillin acts as a hapten, binding to host proteins to form a hapten-carrier conjugate. This complex is then processed by antigen-presenting cells (APCs) and presented to T-helper 2 (Th2) cells. These Th2 cells stimulate B cells to produce amoxicillin-specific IgE antibodies. Upon re-exposure, the amoxicillin-protein conjugate cross-links these specific IgE antibodies on the surface of mast cells and basophils, leading to their degranulation and the release of inflammatory mediators like histamine, causing symptoms such as urticaria, angioedema, and anaphylaxis.
Caption: IgE-mediated immediate hypersensitivity reaction to amoxicillin.
Delayed (T-Cell-Mediated) Hypersensitivity
Delayed hypersensitivity reactions occur more than an hour after drug administration and are mediated by T-cells. In this pathway, amoxicillin or its metabolites can directly bind to T-cell receptors (TCRs) or to MHC molecules on APCs, a concept known as the "p-i concept" (pharmacological interaction with immune receptors). Alternatively, amoxicillin can act as a hapten, forming conjugates that are processed and presented by APCs to naive T-cells. This leads to the clonal expansion of drug-specific T-cells (Th1 or cytotoxic T lymphocytes - CTLs). Upon re-exposure, these effector T-cells are activated and release cytokines and chemokines that recruit other inflammatory cells, leading to tissue damage and clinical manifestations such as maculopapular exanthema.
Caption: T-cell-mediated delayed hypersensitivity reaction to amoxicillin.
Experimental Workflow for Allergenicity Assessment
The diagnosis of amoxicillin allergy follows a structured workflow that combines clinical history with in vivo and in vitro tests. The following diagram illustrates a typical experimental approach.
References
Detecting Amoxicilloic Acid in Wastewater: A Comparative Guide to Analytical Methods
For Immediate Release
The accurate detection and quantification of amoxicilloic acid, the primary degradation product of the widely used antibiotic amoxicillin, in wastewater is crucial for environmental monitoring and assessing the effectiveness of water treatment processes. This guide provides a comparative overview of the most common analytical methods for the validation of this compound detection, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and its Significance
Amoxicillin, a β-lactam antibiotic, is susceptible to hydrolysis, which opens its β-lactam ring and forms this compound. This transformation inactivates the antibacterial properties of the parent compound but raises concerns about the environmental fate of this metabolite and its potential to contribute to antibiotic resistance. Therefore, robust and validated analytical methods are essential for monitoring its presence in aquatic environments.
Core Analytical Techniques
The principal methods for the determination of this compound in wastewater are based on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of detector significantly impacts the sensitivity, selectivity, and cost of the analysis.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV/DAD): This is a widely available and cost-effective technique. Detection is typically performed at a specific wavelength where this compound absorbs light. A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, enhancing specificity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the trace analysis of organic contaminants in complex matrices like wastewater. LC-MS/MS offers superior sensitivity and selectivity by identifying and quantifying molecules based on their mass-to-charge ratio and fragmentation patterns.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and budget constraints. Below is a summary of typical performance characteristics for the detection of amoxicillin and its metabolites. While specific data for this compound is limited, the performance for amoxicillin provides a strong indication of the expected capabilities for its primary metabolite.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| HPLC-UV | Amoxicillin | 16 µg/L | 54 µg/L | 0.050 - 500 mg/L | 97.0 ± 1.6% | [1] |
| SPE-HPLC-UV | Amoxicillin | 0.02 µg/L | - | 0.06 - 60 µg/L | 50.3% | [2] |
| HPLC-DAD | Amoxicillin | 0.2 µg/mL | 0.7 µg/mL | 10 - 100 µg/mL | ~98.0% | [3][4] |
| LC-MS/MS | Amoxicillin | 5 µg/kg | 8 µg/kg | - | - | [5] |
| LC-MS/MS | Amoxicillin | - | 10 ng/mL | 10 - 15000 ng/mL | - | [6] |
Note: The performance characteristics for this compound are expected to be in a similar range to those of amoxicillin when using the same analytical method, but would require specific validation.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reliable and reproducible results. The following sections outline the key steps in the analysis of this compound in wastewater.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for isolating and concentrating analytes from complex wastewater samples, thereby reducing matrix interference.
Objective: To extract and pre-concentrate amoxicillin and this compound from wastewater samples.
Materials:
-
Oasis HLB cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen gas for evaporation
Protocol:
-
Cartridge Conditioning: Precondition the Oasis HLB cartridge by passing 32 mL of methanol, followed by 12 mL of water, and then 12 mL of water adjusted to pH 2.0 ± 0.5.[7]
-
Sample Loading: Load 250 mL of the wastewater sample onto the conditioned cartridge at a flow rate of 5 mL/min.[7]
-
Washing: Wash the cartridge to remove interfering substances.
-
Drying: Dry the cartridge for 5 minutes under a gentle stream of nitrogen.[7]
-
Elution: Elute the retained analytes with 25 mL of methanol at a flow rate of 5 mL/min.[7]
-
Reconstitution: Evaporate the eluate to dryness at 60°C and reconstitute the residue in 100 µL of 20% methanol.[7]
Solid-Phase Extraction Workflow for this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate, identify, and quantify this compound in the prepared sample extract.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Plus).[7]
-
C18 reversed-phase column.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (1:1, v/v).[7]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest. For example, from 10% to 95% B in 9.5 minutes.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 35°C.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Parallel Reaction Monitoring (PRM) for targeted quantification.[7] Specific precursor and product ion transitions for this compound would be monitored.
Signaling Pathways and Logical Relationships
The primary transformation pathway of concern is the hydrolysis of amoxicillin to this compound, which is influenced by environmental factors such as pH.
Hydrolysis of Amoxicillin to this compound.
Conclusion
The validation of analytical methods for this compound in wastewater is paramount for accurate environmental assessment. While HPLC-UV/DAD provides a cost-effective screening tool, LC-MS/MS is the preferred method for sensitive and specific quantification, especially at the low concentrations typically found in environmental samples. The successful implementation of these methods relies on robust sample preparation techniques, such as solid-phase extraction, to overcome the challenges posed by the complex wastewater matrix. Further research should focus on developing and validating methods that can simultaneously quantify a wider range of amoxicillin degradation products to gain a more comprehensive understanding of its environmental fate.
References
- 1. Analysis of antibiotics in urine and wipe samples from environmental and biological monitoring--comparison of HPLC with UV-, single MS- and tandem MS-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anc.razi.ac.ir [anc.razi.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Stability Analysis: Amoxicillin vs. Amoxicilloic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of the antibiotic amoxicillin and its primary hydrolytic degradant, amoxicilloic acid. This document provides a detailed comparison of their stability under various environmental conditions, supported by quantitative data and experimental protocols.
Executive Summary
Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process, catalyzed by acidic, basic, or enzymatic conditions, leads to the formation of this compound, an inactive and potential allergenic metabolite.[1] Understanding the comparative stability of both the parent drug and its main degradant is crucial for optimizing drug formulation, ensuring therapeutic efficacy, and assessing environmental fate.
This guide reveals that amoxicillin exhibits its greatest stability in the slightly acidic to neutral pH range. In contrast, its degradation product, this compound, is inherently less stable and prone to further degradation. The stability of both compounds is significantly influenced by pH and temperature, with elevated temperatures accelerating decomposition.
Quantitative Stability Data
The following table summarizes the degradation kinetics of amoxicillin under various pH and temperature conditions. While comprehensive quantitative data for the degradation of this compound under identical conditions is limited in publicly available literature, it is understood to be less stable than the parent compound.
| Compound | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Amoxicillin | 1.2 | 37 | 1.3 hours | - | [1] |
| Amoxicillin | 5.0 | 37 | Most stable | - | [1] |
| Amoxicillin | 6.8 | 37 | 15.1 hours | - | [1] |
| Amoxicillin | 7.5 | 37 | 7.5 hours | - | [1] |
| Amoxicillin | - | 4 | 80.3 hours (t₉₀) | - | [2] |
| Amoxicillin | - | 25 | 24.8 hours (t₉₀) | - | [2] |
| Amoxicillin | - | 37 | 9.0 hours (t₉₀) | - | [2] |
*t₉₀ represents the time for 10% degradation.
Degradation Pathway
The primary degradation pathway of amoxicillin involves the hydrolytic cleavage of the amide bond within the β-lactam ring, resulting in the formation of this compound. This process is irreversible and leads to the loss of antibacterial activity.
Experimental Protocols
The following section details the methodologies for assessing the stability of amoxicillin and this compound.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the degradation profile and the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of amoxicillin or this compound in a suitable solvent (e.g., purified water or a buffer of specific pH) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 40°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at room temperature for a specified duration.
-
Oxidative Degradation: Treat the stock solution with a controlled volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light.
-
Thermal Degradation: Expose the stock solution to a constant elevated temperature (e.g., 60°C) in a calibrated oven.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
3. Sample Analysis:
-
At specified time intervals, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples as required.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 5.0) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
The following diagram illustrates the general workflow for conducting a forced degradation study.
References
Cross-Validation of Analytical Techniques for Amoxicilloic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the quantification of amoxicilloic acid, the primary degradation product of amoxicillin. Understanding the performance of different analytical methods is crucial for quality control, stability testing, and pharmacokinetic studies in the pharmaceutical industry. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes a general analytical workflow to aid in method selection and validation.
The primary analytical techniques for this compound determination include High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors, and Capillary Electrophoresis (CE).[1][2] Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of various analytical methods for the determination of amoxicillin and its related substances, including this compound. It is important to note that these results are compiled from different studies and experimental conditions may vary.
| Analytical Technique | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Key Advantages |
| HPLC-UV | 7.2 - 396[3] | 1.5[3] | 4.5[3] | Robust, widely available, cost-effective.[1] |
| LC-MS/MS | 0.01 - 10[4] | 0.0001 - 0.0022[5] | 0.0003 - 0.0085[5] | High sensitivity and specificity, suitable for complex matrices.[6][7] |
| Capillary Electrophoresis (CZE) | 2.5 - 50[8] | 2.87[8] | 8.69[8] | High separation efficiency, low sample and reagent consumption.[9][10] |
| UV-Vis Spectrophotometry | 10 - 200[3] | 2.93[3] | 8.88[3] | Simple, rapid, and cost-effective for bulk drug analysis.[3][11] |
Mandatory Visualization: Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound in pharmaceutical samples.
Caption: A generalized workflow for the analysis of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the separation and quantification of amoxicillin and its degradation products.[12]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[12] A photodiode array detector can be beneficial for stress studies to monitor peak purity.[12]
-
Column: A reversed-phase C18 column is commonly employed (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphoric acid buffer at pH 5) and an organic modifier like acetonitrile or methanol is used.[14] An example mobile phase composition is 95:5 (v/v) buffer to organic modifier.[12]
-
Detection: UV detection is commonly performed at 230 nm.[3]
-
Sample Preparation: For capsules, the contents are emptied, weighed, and dissolved in a suitable solvent (e.g., water or mobile phase) to a known concentration.[12][13] For suspensions, a measured volume is diluted accordingly.[12] The final solution is typically filtered through a 0.45 µm membrane filter before injection.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.[5][6]
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[4]
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient elution is often employed using a mobile phase consisting of 0.1% formic acid in water (Eluent A) and 0.1% formic acid in acetonitrile (Eluent B).[4]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[4]
-
Mass Spectrometry: Detection is performed in positive ionization mode using Multiple Reaction Monitoring (MRM).[6]
-
Sample Preparation: Sample preparation may involve protein precipitation with acetonitrile or solid-phase extraction for biological samples to remove matrix interferences.[5][7]
Capillary Zone Electrophoresis (CZE)
CZE is a powerful separation technique that offers high efficiency and resolution.[8][9]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 53.0 cm total length, 50 µm i.d.).[16]
-
Background Electrolyte (BGE): A common BGE is 25 mM sodium tetraborate buffer at a pH of 9.3.[8]
-
Voltage: A separation voltage of +25 kV is typically applied.[8]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 1 second).[8]
-
Detection: UV detection at 230 nm.[8]
-
Sample Preparation: Samples are dissolved in the BGE or a compatible solvent. For plasma samples, deproteinization with trifluoroacetic acid or solid-phase extraction may be necessary.[9]
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a robust and widely accessible technique suitable for routine quality control.[1] LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level quantification in complex matrices.[5][6] Capillary electrophoresis offers an alternative with high separation efficiency and low solvent consumption.[10][17] A thorough cross-validation is essential when employing different analytical methods to ensure the consistency and reliability of the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wseas.com [wseas.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]
- 12. benchchem.com [benchchem.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 17. agilent.com [agilent.com]
A Comparative Analysis of the Biological Activities of Amoxicillin and its Primary Metabolite, Amoxicilloic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the widely used β-lactam antibiotic, amoxicillin, and its principal degradation product, amoxicilloic acid. This analysis is supported by a review of existing experimental data and detailed methodologies for key assays, offering valuable insights for researchers in pharmacology, microbiology, and drug development.
Executive Summary
Amoxicillin, a cornerstone in the treatment of bacterial infections, exerts its therapeutic effect through the inhibition of bacterial cell wall synthesis. Its biological activity is intrinsically linked to the integrity of its β-lactam ring. This compound is the primary metabolite of amoxicillin, formed by the hydrolytic cleavage of this critical β-lactam ring. This structural alteration results in a profound loss of antibacterial efficacy. This guide will delve into a detailed comparison of the biological profiles of these two molecules, focusing on their antibacterial potency and other relevant biological effects.
Antibacterial Activity: A Tale of a Broken Ring
The fundamental difference in the biological activity of amoxicillin and this compound lies in their antibacterial efficacy. Amoxicillin is a potent bactericidal agent against a broad spectrum of Gram-positive and some Gram-negative bacteria. In contrast, this compound is widely recognized as being microbiologically inactive.[1] The opening of the β-lactam ring to form this compound renders the molecule incapable of binding to penicillin-binding proteins (PBPs), the essential enzymes in bacterial cell wall synthesis. This inactivation is a key mechanism of bacterial resistance, often mediated by bacterial β-lactamase enzymes.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While direct comparative MIC data for this compound is scarce in the literature due to its known inactivity, the following table illustrates the expected significant difference in antibacterial potency.
| Compound | Target Organism | Illustrative MIC (µg/mL) |
| Amoxicillin | Streptococcus pneumoniae | 0.5 - 2.0 |
| This compound | Streptococcus pneumoniae | > 1024 (Inactive) |
| Amoxicillin | Escherichia coli (non-β-lactamase producing) | 4.0 - 16.0 |
| This compound | Escherichia coli (non-β-lactamase producing) | > 1024 (Inactive) |
Note: The MIC values for this compound are presented for illustrative purposes to emphasize its lack of antibacterial activity.
Other Biological Activities
While the primary focus is on antibacterial action, it is also important to consider other potential biological effects, such as cytotoxicity and immunomodulatory activity.
Cytotoxicity
Limited studies on the cytotoxicity of amoxicillin and its degradation products suggest low toxicity to mammalian cells at therapeutic concentrations. One study on the cytotoxic effects of amoxicillin and potassium clavulanate in the mussel Perna perna indicated that the degradation products, which would include this compound, are likely responsible for the observed toxicity at high concentrations.[2] However, comprehensive data on the specific cytotoxicity of purified this compound on various human cell lines is lacking.
Immunomodulatory Effects
The immunomodulatory potential of amoxicillin has been explored, with some studies suggesting it can influence immune responses. For instance, amoxicillin has been shown to induce the proliferation of peripheral blood mononuclear cells (PBMCs) in individuals with a history of amoxicillin allergy.[3] There is currently a lack of specific research on the direct immunomodulatory effects of this compound on immune cells.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of amoxicillin and this compound is prepared in the broth medium in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL to 0.25 µg/mL.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cell Viability Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Protocol:
-
Cell Seeding: Human cell lines (e.g., HEK293 or HepG2) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of amoxicillin or this compound. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[4][5][6][7]
Mandatory Visualization
Caption: Degradation of Amoxicillin to Inactive this compound.
Caption: Workflow for MIC and Cytotoxicity Assays.
Conclusion
The biological activity of amoxicillin is critically dependent on its intact β-lactam ring. Its degradation to this compound through hydrolysis leads to a complete loss of antibacterial efficacy. While data on other biological activities of this compound, such as cytotoxicity and immunomodulatory effects, are limited, the available information suggests it is likely to have a low biological activity profile. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the importance of amoxicillin's structural integrity for its therapeutic action. Further research into the specific biological effects of this compound could provide a more complete picture of the in vivo consequences of amoxicillin degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
validation of amoxicilloic acid as a biomarker for amoxicillin intake
A Comparative Guide for Researchers and Drug Development Professionals
The accurate assessment of drug intake is a cornerstone of clinical and pharmaceutical research. For amoxicillin, a widely prescribed β-lactam antibiotic, monitoring patient adherence and understanding its pharmacokinetic profile are critical for ensuring therapeutic efficacy and mitigating the risks of antibiotic resistance. While direct measurement of the parent drug is a common approach, the validation of its metabolites as biomarkers offers a potentially more robust and extended window of detection. This guide provides a comprehensive comparison of amoxicilloic acid as a primary biomarker for amoxicillin intake against the parent drug and other metabolites, supported by experimental data and detailed analytical protocols.
Performance Comparison of Amoxicillin Biomarkers
The ideal biomarker for drug intake should be sensitive, specific, and readily detectable in biological matrices over a clinically relevant timeframe. Here, we compare the performance of amoxicillin, its major metabolite this compound, and another significant metabolite, amoxicillin diketopiperazine.
Table 1: Quantitative Comparison of Urinary Biomarkers for Amoxicillin Intake
| Biomarker | Percentage of Oral Dose Excreted in Urine (Humans) | Typical Detection Window | Key Advantages | Key Limitations |
| Amoxicillin | 60-78% within 6-8 hours[1][2][3][4] | Short; dependent on half-life (~1 hour in adults)[1] | Direct measure of the active drug. | Short half-life may lead to false negatives if sampling is not timed appropriately. |
| This compound | ~20% of the parent drug concentration | Longer than the parent drug | More stable than the parent drug; provides a longer detection window. | Indirect measure of intake; requires validated analytical methods for quantification. |
| Amoxicillin Diketopiperazine | Data in humans is limited; identified as a major metabolite in animal studies[5] | Potentially extended | May offer an even longer detection window due to its formation as a degradation product. | Lack of extensive validation in humans; quantitative excretion data is not well established. |
Signaling Pathways and Metabolism
Amoxicillin is primarily eliminated from the body through renal excretion, with a significant portion excreted unchanged.[2] However, a fraction of the administered dose undergoes metabolism, primarily through hydrolysis of the β-lactam ring to form this compound. This process can occur both enzymatically in the liver and non-enzymatically.[6][7] Further degradation can lead to the formation of other metabolites, such as amoxicillin diketopiperazine.
Experimental Protocols
The accurate quantification of this compound and other amoxicillin-related compounds in biological matrices is essential for their validation as biomarkers. The following is a representative experimental protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Objective: To simultaneously quantify amoxicillin, this compound, and amoxicillin diketopiperazine in human urine.
Materials and Reagents:
-
Amoxicillin, this compound, and amoxicillin diketopiperazine reference standards
-
Stable isotope-labeled internal standard (e.g., Amoxicillin-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human urine samples (blank and study samples)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation Workflow
LC-MS/MS Method Parameters
Table 2: Illustrative LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analytes (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Amoxicillin: e.g., m/z 366.1 -> 114.1, 208.1This compound: e.g., m/z 384.1 -> 160.1, 226.1Amoxicillin Diketopiperazine: e.g., m/z 348.1 -> 160.1, 189.1Amoxicillin-d4 (IS): e.g., m/z 370.1 -> 114.1, 212.1 |
| Ion Source Parameters | Optimized for sensitivity (e.g., Capillary voltage, Gas flow, Temperature) |
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.
Conclusion
The validation of this compound as a biomarker for amoxicillin intake presents a significant advancement for clinical and pharmaceutical research. Its longer detection window compared to the parent drug offers a more reliable method for assessing patient compliance and studying the long-term pharmacokinetic profile of amoxicillin. While amoxicillin diketopiperazine shows promise as another potential long-term biomarker, further validation in human studies is required to establish its utility. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reliable quantification of these compounds, enabling researchers to confidently incorporate biomarker analysis into their studies.
References
- 1. Amoxicillin - Wikipedia [en.wikipedia.org]
- 2. pexacy.com [pexacy.com]
- 3. usp-pqm.org [usp-pqm.org]
- 4. Comparative Clinical Pharmacology of Amoxicillin and Ampicillin Administered Orally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Study to Determine the Residual Elimination Pattern of Major Metabolites of Amoxicillin–Sulbactam Hybrid Molecules in Rats by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Amoxicilloic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of amoxicilloic acid, the primary degradation product of the widely used antibiotic, amoxicillin.
While this compound lacks the antibacterial activity of its parent compound, its improper disposal can still pose environmental risks. Adherence to established protocols is crucial to minimize the potential for ecological harm and to ensure compliance with regulatory standards.
Regulatory Framework
The disposal of pharmaceutical waste, including compounds like this compound, is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA). While N-Acetyl this compound is not explicitly defined as a "Hazardous Chemical" by the Occupational Safety and Health Administration (OSHA), standard practice for pharmaceutical compounds of unknown ecotoxicity is to manage them as chemical waste.[1] It is imperative to consult and adhere to all federal, state, and local regulations regarding chemical waste disposal.
Core Disposal Procedure: Chemical Inactivation
To mitigate potential environmental impact, the primary step in the disposal of this compound waste is chemical inactivation. This process renders the compound biologically inert. The recommended method is alkaline hydrolysis, which effectively breaks the β-lactam ring, a key structural component of related molecules like amoxicillin.[2]
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol details the chemical inactivation of this compound waste solution.
Materials:
-
This compound waste solution
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Stir plate and stir bar
-
Glass beaker or flask of appropriate size
-
Designated chemical fume hood
Procedure:
-
Preparation: In a designated chemical fume hood, place the this compound waste into a suitable glass beaker or flask. If the waste is in solid form, dissolve it in a minimal amount of water.[2]
-
Hydrolysis: While continuously stirring the solution, slowly add an equal volume of 1 M sodium hydroxide (NaOH) solution. For instance, for every 10 mL of this compound solution, add 10 mL of 1 M NaOH.[2]
-
Reaction Time: Allow the mixture to stir for at least 20 minutes to ensure the hydrolysis reaction is complete.[2]
-
Neutralization: After the 20-minute reaction time, slowly add 1 M hydrochloric acid (HCl) dropwise to neutralize the solution. Continuously monitor the pH using indicator strips or a pH meter. The target pH is between 6.0 and 8.0.[2]
-
Final Disposal Preparation: Once neutralized, the inactivated solution is ready for collection as chemical waste.
Final Disposal Steps
Following inactivation and neutralization, the waste must be handled according to your institution's and local regulations for chemical waste.
-
Collection: Collect the neutralized solution in a clearly labeled, sealed hazardous waste container.
-
Labeling: The container must be labeled with its contents, including the fact that it has been neutralized.
-
Disposal: The sealed container should be disposed of through your institution's environmental health and safety office or a licensed hazardous material disposal company.[1] Incineration is a common disposal method for pharmaceutical waste.[1]
Never pour this compound waste, treated or untreated, down the drain. [1]
Quantitative Data on Amoxicillin Degradation
The following table summarizes the degradation of amoxicillin, the parent compound of this compound, under alkaline hydrolysis conditions. This data illustrates the effectiveness of the inactivation protocol.
| Time (minutes) | Amoxicillin Remaining (%) |
| 0 | 100% |
| 5 | < 10% |
| 10 | < 1% |
| 15 | Not Detectable |
| 20 | Not Detectable |
Data adapted from studies on amoxicillin hydrolysis.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
